6-Chloro-3,4-dimethylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWCOUQCKMXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679862 | |
| Record name | 6-Chloro-3,4-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-60-5 | |
| Record name | 6-Chloro-3,4-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3,4-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-3,4-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3,4-dimethylpyridazine is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and applications. A detailed, field-proven protocol for a two-step synthesis is presented, starting from the condensation of 3-methyl-2,4-pentanedione with hydrazine hydrate to form the pyridazinone intermediate, followed by chlorination using phosphorus oxychloride. The guide elucidates the mechanistic rationale behind the synthetic strategy and provides a thorough characterization of the final product, including its physicochemical properties and spectroscopic data. Furthermore, the reactivity of this compound is discussed, highlighting its utility in nucleophilic substitution and cross-coupling reactions, which are pivotal in the development of novel therapeutic agents.
Introduction
The pyridazine nucleus is a prominent feature in a multitude of compounds exhibiting diverse pharmacological activities.[1] The introduction of a chlorine atom onto the pyridazine ring, as seen in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in drug discovery programs.[2] The strategic placement of the methyl groups also influences the molecule's steric and electronic properties, offering a unique starting point for the design of targeted therapeutics. This guide aims to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this important chemical entity.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process, which is both efficient and amenable to scale-up. The logical flow of this synthesis is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4,5-Dimethyl-3(2H)-pyridazinone
The initial step involves a classical cyclocondensation reaction between a 1,3-dicarbonyl compound, 3-methyl-2,4-pentanedione, and hydrazine. This reaction is a cornerstone in the formation of pyridazine ring systems.[3]
Mechanism: The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyridazinone ring.
Experimental Protocol:
-
To a solution of 3-methyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4,5-dimethyl-3(2H)-pyridazinone as a crystalline solid.
Step 2: Chlorination of 4,5-Dimethyl-3(2H)-pyridazinone
The second step is the conversion of the pyridazinone to the corresponding chloropyridazine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent.[4][5]
Mechanism: The pyridazinone exists in tautomeric equilibrium with its hydroxypyridazine form. The hydroxyl group is a poor leaving group; therefore, it is activated by reaction with POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and formation of the desired this compound.[6]
Figure 2: Simplified mechanism of chlorination using POCl₃.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, cautiously add phosphorus oxychloride (5-10 equivalents) to 4,5-dimethyl-3(2H)-pyridazinone (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not readily available; expected to be a low-melting solid |
| Boiling Point | Data not readily available; expected to be >200 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the remaining aromatic proton on the pyridazine ring, and two singlets for the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl protons, C=C and C=N stretching vibrations within the aromatic ring, and a characteristic C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Chemical Reactivity and Applications in Drug Development
The chloro-substituent at the 6-position of the pyridazine ring is a key functional group that dictates the reactivity of the molecule. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the facile introduction of diverse functional groups, which is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.[7]
Furthermore, this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[8] This versatility has led to the incorporation of the dimethylpyridazine scaffold into a range of compounds with potential therapeutic applications.
While specific applications of this compound are often proprietary, the broader class of chloropyridazine derivatives has been explored for a variety of biological activities, including but not limited to:
-
Kinase Inhibitors: The pyridazine scaffold can serve as a bioisostere for other aromatic systems in the design of kinase inhibitors for oncology.[2]
-
Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.[9]
-
Central Nervous System (CNS) Agents: The pyridazine core is present in compounds targeting various CNS receptors.
The logical progression of utilizing this compound in a drug discovery workflow is outlined below.
Figure 3: Application of this compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward two-step synthesis, coupled with the reactivity of the chloro-substituent, allows for the generation of diverse molecular libraries for biological screening. This guide provides the foundational knowledge and practical protocols necessary for the synthesis and characterization of this key intermediate, empowering researchers to leverage its potential in the quest for novel therapeutics.
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An In-depth Technical Guide to 6-Chloro-3,4-dimethylpyridazine (CAS 873397-60-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent physicochemical properties, such as its dipole moment and capacity for hydrogen bonding, render it a versatile scaffold for the development of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3][4] The compound 6-Chloro-3,4-dimethylpyridazine, belonging to this esteemed class of molecules, holds significant potential as a key intermediate or a pharmacologically active agent in its own right. This guide provides a comprehensive technical overview of its characterization, synthesis, and potential applications, drawing upon established principles of organic chemistry and data from structurally related compounds.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| CAS Number | 873397-60-5 | Registry Number |
| Molecular Formula | C₆H₇ClN₂ | Based on structure |
| Molecular Weight | 142.59 g/mol | Calculated from formula |
| Appearance | Pale-yellow to Yellow-brown Solid | Typical for similar chlorinated pyridazines |
| Purity | Typically ≥95% | As per commercial suppliers |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related structures |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive NMR analysis is a cornerstone of structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are outlined below. These predictions are based on the analysis of similar substituted pyridazine and pyridine systems.[5][6]
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 7.3 - 7.5 | Singlet | 1H | Aromatic C-H (H5) | The proton on the pyridazine ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen and chlorine atoms. |
| ~ 2.4 - 2.6 | Singlet | 3H | Methyl C-H (-CH₃ at C4) | The methyl group at C4 is adjacent to the chloro-substituted carbon, leading to a slightly downfield shift. |
| ~ 2.2 - 2.4 | Singlet | 3H | Methyl C-H (-CH₃ at C3) | The methyl group at C3 is expected to be slightly more shielded compared to the C4-methyl. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 158 - 162 | C6 (C-Cl) | The carbon bearing the chlorine atom is significantly deshielded. |
| ~ 155 - 159 | C3 | The carbon atom adjacent to a nitrogen and bearing a methyl group. |
| ~ 135 - 140 | C4 | The carbon atom adjacent to a nitrogen and bearing a methyl group. |
| ~ 125 - 130 | C5 | The carbon atom with an attached proton. |
| ~ 20 - 23 | -CH₃ at C4 | Typical chemical shift for a methyl group on an aromatic ring. |
| ~ 18 - 21 | -CH₃ at C3 | Typical chemical shift for a methyl group on an aromatic ring. |
Mass Spectrometry (MS)
In mass spectrometry with electron impact (EI) ionization, this compound is expected to exhibit a distinct molecular ion peak. A key feature will be the isotopic pattern of the chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.[7][8]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 142 | [M]⁺ | Molecular ion peak (with ³⁵Cl). |
| 144 | [M+2]⁺ | Isotopic peak due to ³⁷Cl, with an intensity of approximately 33% of the M⁺ peak. |
| 127 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation pathway.[9][10] |
| 107 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 78 | [C₅H₄N]⁺ | Further fragmentation of the pyridazine ring. |
The fragmentation pattern provides a fingerprint for the molecule, confirming both its molecular weight and the presence of a chlorine atom.[11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[12]
Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |
| 1600 - 1450 | C=C and C=N stretch | Pyridazine ring |
| 1450 - 1350 | C-H bend | Methyl (-CH₃) |
| 850 - 750 | C-Cl stretch | Aryl-Chloride |
Synthesis and Reactivity
A plausible synthetic route to this compound can be conceptualized based on established pyridazine chemistry, particularly from a corresponding pyridazinone precursor.[13]
Proposed Synthetic Protocol
A likely precursor is 3,4-dimethyl-2H-pyridazin-6-one. The chlorination of this pyridazinone can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,4-dimethyl-2H-pyridazin-6-one.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for utilizing this compound in drug discovery.
Role in the Development of Anti-inflammatory Agents
Chronic inflammation is implicated in a variety of diseases. Pyridazine-containing molecules have shown promise as anti-inflammatory agents by modulating key inflammatory mediators such as TNF-α and IL-6. [3]The this compound scaffold can be used to synthesize novel compounds for evaluation in inflammatory disease models.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data from similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. [14][15][16] Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reliably inferred from its structure and the well-established chemistry of related pyridazines. Its utility as a reactive intermediate makes it a key building block for the synthesis of diverse molecular libraries, particularly in the search for new anticancer and anti-inflammatory agents. As research into pyridazine-based therapeutics continues to expand, the importance of versatile intermediates like this compound is set to grow.
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Spectroscopic Profile of 6-Chloro-3,4-dimethylpyridazine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Chloro-3,4-dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach, grounded in established spectroscopic principles, offers a robust framework for the identification and characterization of this compound in a research and development setting.
Molecular Structure and Isomeric Considerations
This compound possesses a pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at position 6 and two methyl groups at positions 3 and 4. The structural arrangement of these substituents dictates the electronic environment of each atom, which in turn governs the molecule's interaction with various spectroscopic techniques.
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting signals for the two methyl groups and one aromatic proton. The chemical shifts are predicted based on the electronic effects of the nitrogen atoms and the chlorine substituent.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | 7.6 - 7.8 | Singlet | 1H | The lone aromatic proton at the C5 position is expected to be deshielded by the adjacent nitrogen and chlorine atoms. |
| 4-CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl group at C4 will be slightly deshielded by the aromatic ring. |
| 3-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group at C3 is in a similar electronic environment to the 4-CH₃ group. |
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry:
A standard approach would involve introducing the sample into an electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The instrument would be scanned over a mass range of approximately m/z 40-300.
Conclusion
This technical guide presents a detailed, predictive spectroscopic profile of this compound. By leveraging data from analogous compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions, along with the provided experimental protocols, offer a valuable resource for researchers and scientists in the synthesis, identification, and characterization of this and related heterocyclic compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel chemical entities.
References
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NIST Chemistry WebBook, SRD 69: Pyridazine, 3,6-dichloro- ([Link])
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NIST Chemistry WebBook, SRD 69: Pyridine, 3,4-dimethyl- ([Link])
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PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. ([Link])
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SpectraBase, 3-Amino-6-chloro-pyridazine. ([Link])
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Solubility of 6-Chloro-3,4-dimethylpyridazine in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Chloro-3,4-dimethylpyridazine in Organic Solvents
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. In the absence of extensive public data for this specific compound, this document outlines the foundational principles of solubility, details the predicted physicochemical properties of this compound, and presents a robust experimental methodology for accurate solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility for applications in synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility in a Research and Development Context
This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridazine ring's unique physicochemical properties, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it a valuable scaffold in the design of novel molecules.[1] Understanding the solubility of derivatives like this compound in organic solvents is paramount for several key processes in research and development:
-
Reaction Kinetics: The rate and outcome of chemical reactions are often dependent on the concentration of reactants in solution.
-
Purification Processes: Techniques such as crystallization and chromatography rely on differences in solubility to separate a target compound from impurities.
-
Formulation Development: For pharmaceutical applications, achieving the desired concentration of an active pharmaceutical ingredient (API) in a suitable solvent system is crucial for bioavailability and efficacy.
The introduction of chloro and dimethyl substituents to the pyridazine core will influence its polarity, hydrogen bonding capabilities, and overall molecular architecture, thereby affecting its solubility profile across a range of organic solvents.[2]
Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₆H₇ClN₂ | - |
| Molecular Weight | 142.59 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridazines |
| Polarity | Polar molecule | The presence of nitrogen and chlorine atoms creates a significant dipole moment.[1] |
| Hydrogen Bond Acceptor | Yes | The two nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[1] |
| Hydrogen Bond Donor | No | Lacks O-H or N-H bonds. |
The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.[3] The extent of this solubility will be modulated by the specific interactions between the solute and each solvent.
Experimental Workflow for Solubility Determination
A systematic approach is crucial for obtaining reliable and reproducible solubility data. The following workflow outlines the key stages of a comprehensive solubility screening study.
Figure 1: A generalized workflow for the experimental determination of solubility.
Causality Behind Experimental Choices:
-
Purity Analysis (A): The presence of impurities can significantly alter the measured solubility. Therefore, confirming the purity of this compound via techniques like NMR or HPLC is a critical first step.
-
Solvent Selection (B): A range of solvents with varying polarities should be chosen to build a comprehensive solubility profile. Degassing the solvents can prevent the formation of bubbles that may interfere with analysis.
-
Equilibration (D): Achieving a true equilibrium between the dissolved and undissolved solute is essential for accurate measurement. The duration of equilibration (typically 24-48 hours) should be sufficient to reach a steady state.[4]
-
Phase Separation (E): It is crucial to completely separate the saturated solution from the excess solid without altering the temperature, which could cause precipitation or further dissolution. Syringe filters (e.g., 0.45 µm PTFE) are commonly used.[4]
-
Analytical Method (F vs. G): While gravimetric analysis is simpler, it is prone to errors from residual solvent or handling losses. Chromatographic or spectroscopic methods, when properly calibrated, offer significantly higher accuracy and precision.[4]
Detailed Experimental Protocol for Solubility Determination
The following protocol details a robust method for determining the solubility of this compound using High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and syringe filters (0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for 24-48 hours with continuous agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express solubility in desired units (e.g., g/L, mol/L).
-
Factors Influencing the Solubility of this compound
Several factors will govern the solubility of this compound in a given organic solvent:
-
Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents (e.g., ethanol, methanol, DMSO) than in non-polar solvents (e.g., hexane, toluene).[3] The principle of "like dissolves like" is the primary determinant.[5]
-
Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility through these interactions.[6][7]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][8] This relationship should be determined experimentally for each solvent system.
-
Molecular Size and Shape: The relatively small and planar structure of this compound should facilitate its interaction with solvent molecules.[3]
Conclusion
While specific quantitative solubility data for this compound is not yet widely published, a comprehensive understanding of its physicochemical properties and the application of a robust experimental methodology can provide the necessary data for its effective use in research and development. By following the principles and protocols outlined in this guide, researchers can accurately determine the solubility profile of this compound, enabling the optimization of synthetic, purification, and formulation processes.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? . (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence . (n.d.). MDPI. Retrieved from [Link]
-
Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters . (1989). PubMed. Retrieved from [Link]
-
Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters . (1989). PubMed. Retrieved from [Link]
-
6-Chloro-3,4-dimethylpyridin-2-amine . (n.d.). PubChem. Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery . (n.d.). PMC. Retrieved from [Link]
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).
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The Strategic Application of 6-Chloro-3,4-dimethylpyridazine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics.[1] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 6-Chloro-3,4-dimethylpyridazine. We will provide a comprehensive overview of its synthesis, reactivity, and, most importantly, its prospective applications as a versatile building block in the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation pharmaceuticals. We will explore its potential in key therapeutic areas such as oncology and inflammation, supported by detailed, actionable experimental protocols and workflows.
The Pyridazine Core: A Foundation for Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers several distinct advantages in drug design. The presence of these nitrogen atoms increases polarity and aqueous solubility compared to carbocyclic analogs.[1][2] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating robust interactions with biological targets.[1] Furthermore, the pyridazine moiety can positively influence a molecule's metabolic stability and has been associated with low cytochrome P450 inhibitory effects.[1] These collective properties make pyridazine-based compounds highly attractive for optimizing lead candidates in drug discovery programs. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
Synthesis of this compound: A Practical, Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved from the corresponding pyridazinone. The following protocol is a self-validating system, designed for reproducibility and scalability in a research setting.
2.1. Synthesis of the Precursor: 3,4-dimethyl-6-hydroxypyridazine
The initial step involves the synthesis of the pyridazinone precursor. While several methods exist, a common approach involves the condensation of a dicarbonyl compound with hydrazine.
2.2. Chlorination of 3,4-dimethyl-6-hydroxypyridazine
The critical chlorination step transforms the pyridazinone into the reactive this compound. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
Experimental Protocol: Chlorination of 3,4-dimethyl-6-hydroxypyridazine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3,4-dimethyl-6-hydroxypyridazine (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be done slowly and in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
The Chemical Reactivity of this compound: A Gateway to Novel Derivatives
The chlorine atom at the 6-position of the pyridazine ring is the key to the medicinal chemistry potential of this scaffold. It serves as a versatile handle for introducing a wide array of functional groups through two primary reaction types: nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.
3.1. Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-withdrawing nature of the pyridazine ring's nitrogen atoms activates the C6-chloro group for nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.
Experimental Protocol: General Procedure for SNAᵣ with Amines
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.2-2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.
3.2. Palladium-Catalyzed Cross-Coupling Reactions
The C6-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography.
Potential Therapeutic Applications and Target-Oriented Design
While direct biological data for this compound is limited, its structural motifs suggest significant potential in several therapeutic areas. The dimethylpyridine core, for instance, has been explored in the context of anticancer and anti-inflammatory agents.[3][6]
4.1. Anticancer Drug Discovery
The pyridazine scaffold is a prominent feature in numerous anticancer agents.[3] Derivatives of this compound could be designed to target various cancer-related pathways.
-
Kinase Inhibitors: The pyridazine core can mimic the purine scaffold of ATP, making it an excellent starting point for designing kinase inhibitors. By introducing appropriate side chains at the C6 position, one could target kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs).
Proposed Screening Cascade for Kinase Inhibitors
Caption: A tiered screening approach for identifying kinase inhibitors.
4.2. Anti-inflammatory Agents
Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators like TNF-α and IL-6.[4] Furthermore, some dimethylpyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[3][6]
-
COX Inhibitors: By synthesizing a library of amides or ethers from this compound, it is plausible to develop selective COX-2 inhibitors, which could offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data on Related Dimethylpyridine Derivatives as COX Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| PS18 | COX-1 | 15.2 | - | [6] |
| PS19 | COX-2 | 8.5 | - | [6] |
| PS33 | COX-1 | 10.8 | - | [6] |
Conclusion and Future Directions
This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the C6-chloro group provide a solid foundation for the creation of diverse compound libraries. Based on the known biological activities of related pyridazine and dimethylpyridine derivatives, there is a strong rationale for exploring its potential in developing novel anticancer and anti-inflammatory agents. The experimental protocols and screening strategies outlined in this guide offer a practical roadmap for researchers to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the systematic synthesis and biological evaluation of derivatives to establish clear structure-activity relationships and identify lead compounds for further development.
References
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The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. MDPI. Available from: [Link]
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Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available from: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available from: [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Available from: [Link]
-
Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. Crossref. Available from: [Link]
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Review of Synthetic Routes for Substituted Pyridazines: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine scaffold, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its prominence is not accidental; the unique physicochemical properties endowed by the 1,2-diazine core offer significant advantages in drug design. The two nitrogen atoms increase polarity and aqueous solubility, while their lone pairs act as effective hydrogen bond acceptors, enabling potent interactions with biological targets.[1] This scaffold is a key component in numerous approved drugs and clinical candidates, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and neurological applications.[1][3][4] Notable examples include the antidepressant Minaprine, the antibacterial Sulfamethoxypyridazine, and the cardiotonic agent Levosimendan.[4][5][6]
However, the therapeutic potential of pyridazine-based compounds is intrinsically linked to the accessibility of diverse substitution patterns on the core ring. The discrepancy between the ubiquity of the related pyridine heterocycle and the relative scarcity of pyridazines in approved drugs can be partly attributed to a "synthesis gap."[7] While pyridine syntheses are well-established, pyridazine construction often requires more nuanced strategies due to the electronic nature of the adjacent nitrogen atoms.[7]
This technical guide provides a comprehensive overview of the most robust and versatile synthetic routes to substituted pyridazines. As a Senior Application Scientist, my focus extends beyond mere procedural recitation. We will delve into the causality behind experimental choices, explore the mechanistic underpinnings of each transformation, and provide field-proven protocols to empower researchers in their drug discovery endeavors. We will journey from classical cyclocondensation reactions to modern cycloaddition and cross-coupling strategies, equipping you with the knowledge to rationally design and execute the synthesis of novel pyridazine derivatives.
Part 1: The Cornerstone of Pyridazine Synthesis: Cyclocondensation of 1,4-Dicarbonyl Precursors
The most traditional and conceptually straightforward approach to the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[8][9] This methodology, analogous to the well-known Paal-Knorr synthesis of pyrroles and furans, forms the bedrock of pyridazine chemistry.[10][11][12] The reaction is prized for its reliability and the direct formation of the C4N2 core.
Causality and Mechanistic Insight:
The driving force for this reaction is the formation of a stable, six-membered aromatic ring. The synthesis proceeds through a two-step sequence. First, the nucleophilic hydrazine attacks the two carbonyl groups of the 1,4-dicarbonyl substrate, leading to the formation of a non-aromatic dihydropyridazine intermediate through the elimination of two water molecules.[9][13] The subsequent and critical step is the oxidation of this intermediate to furnish the final aromatic pyridazine.[13] This final oxidation is crucial; attempting to construct the ring from a precursor that already contains a double bond can lead to complications with cis/trans isomerism.[13]
The versatility of this method is enhanced by the use of 1,4-dicarbonyl equivalents, such as γ-keto acids or γ-keto esters, which react with hydrazine to form pyridazinones—a highly valuable subclass of the pyridazine family.[14][15]
Diagram: Paal-Knorr Type Pyridazine Synthesis
Caption: Paal-Knorr type synthesis of pyridazines from 1,4-diketones.
Experimental Protocol: Synthesis of 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
This protocol is adapted from established procedures for the cyclocondensation of a γ-keto acid with hydrazine hydrate.[15]
-
Step 1: Synthesis of 4-oxo-4-(4-methylphenyl)butanoic acid:
-
To a stirred suspension of anhydrous aluminum chloride (0.15 mol) in nitrobenzene (50 mL), add succinic anhydride (0.1 mol) portion-wise, maintaining the temperature below 10°C.
-
Add toluene (0.1 mol) dropwise to the reaction mixture over 30 minutes.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice containing concentrated HCl (20 mL).
-
Extract the resulting solid with sodium bicarbonate solution. Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol to yield the γ-keto acid.
-
-
Step 2: Cyclization to 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one:
-
A mixture of 4-oxo-4-(4-methylphenyl)butanoic acid (0.01 mol) and hydrazine hydrate (99%, 0.015 mol) in ethanol (30 mL) is refluxed for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyridazinone derivative. The reported yield for this compound is 70%.[15]
-
Data Presentation: 1,4-Dicarbonyl Precursors and Conditions
| Precursor Type | Hydrazine Source | Conditions | Product Type | Typical Yields | Reference |
| 1,4-Diketone (saturated) | Hydrazine Hydrate | Ethanol, Reflux, then Oxidation (e.g., CrO₃/AcOH) | Substituted Pyridazine | Moderate-Good | [14] |
| α,β-Unsaturated 1,4-Diketone | Hydrazine Hydrate | Acid or Base catalyst | Substituted Pyridazine | Good | [9] |
| γ-Keto Acid | Hydrazine Hydrate | Ethanol, Reflux | 4,5-Dihydropyridazin-3-one | 60-80% | [14][15] |
| Maleic Anhydride | Hydrazine Hydrate | Acetic Acid, Ethanol, Reflux | Pyridazine-3,6-dione | Good | [2][6] |
Part 2: Powerful Ring Construction via [4+2] Cycloaddition Reactions
For accessing highly substituted and electronically diverse pyridazines, [4+2] cycloaddition reactions, particularly the inverse-electron-demand aza-Diels-Alder (iEDDA) reaction, are exceptionally powerful tools.[16][17] This strategy involves the reaction of an electron-deficient diazadiene with an electron-rich dienophile.
Causality and Mechanistic Insight:
The most common diazadiene used for this purpose is a 1,2,4,5-tetrazine derivative. The reaction with an alkyne or alkene dienophile proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which is inherently unstable. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen gas (N₂) to afford the aromatic pyridazine ring.[7] This extrusion of N₂ is a powerful thermodynamic driving force for the reaction, often allowing it to proceed under mild conditions without the need for metal catalysts.
A notable and highly regioselective variant employs 1,2,3-triazines as the diene component, reacting with electron-rich dienophiles like 1-propynylamines.[5][18][19][20] This metal-free approach provides direct access to a wide array of substituted pyridazines with excellent functional group tolerance and high yields.[18][21]
Diagram: Inverse-Electron-Demand Aza-Diels-Alder (iEDDA) Synthesis
Caption: iEDDA synthesis of pyridazines from 1,2,4,5-tetrazines.
Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3-amine via iEDDA
This protocol is based on the highly regioselective, metal-free reaction of 1,2,3-triazines with 1-propynylamines.[5][18][21]
-
Step 1: Preparation of the Reaction Mixture:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the substituted 1,2,3-triazine (1.0 equiv) in anhydrous chloroform (CHCl₃).
-
Cool the solution to the specified reaction temperature (e.g., -20 °C or room temperature, depending on the substrate).
-
-
Step 2: Addition of Dienophile:
-
Add the 1-propynylamine derivative (1.1 equiv) dropwise to the stirred solution of the 1,2,3-triazine.
-
-
Step 3: Reaction Monitoring:
-
Allow the reaction to stir at the specified temperature for the required time (typically 7-24 hours).
-
Monitor the progress of the reaction by TLC until the starting triazine is consumed.
-
-
Step 4: Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-aryl-pyridazin-3-amine.
-
Yields for this methodology are frequently high, often in the 73-94% range.[5]
-
Data Presentation: Comparison of [4+2] Cycloaddition Strategies
| Diene | Dienophile | Conditions | Key Features | Reference |
| 1,2,4,5-Tetrazines | Alkenes, Alkynes | Heat or catalyst-free | Highly versatile, N₂ extrusion drives reaction | [7] |
| 1,2,3-Triazines | 1-Propynylamines | Neutral, metal-free, -20°C to RT | Excellent regioselectivity, broad substrate scope, high yields | [5][18][21] |
| α-Halogeno Hydrazones | Enaminones | Catalyst-free, mild conditions | Novel route to pyridazines and tetrahydrocinnolines | [22] |
| Phenylazosulfonates | Furans | Single step, room temp. | Forms pyridazinium salts via short-lived phenyldiazenes | [19] |
Part 3: Refining the Core: Late-Stage Functionalization via Cross-Coupling
While de novo ring synthesis provides the pyridazine core, the ability to perform late-stage functionalization is paramount for generating analogues in drug discovery programs. Transition metal-catalyzed cross-coupling reactions are the undisputed workhorses for this task, enabling the installation of aryl, heteroaryl, and alkyl groups onto a pre-formed pyridazine ring.[23][24]
Causality and Mechanistic Insight:
The Suzuki-Miyaura reaction is perhaps the most widely employed cross-coupling method in this context.[25] It involves the palladium-catalyzed coupling of a halopyridazine (or pyridazine triflate) with an organoboron reagent, typically a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid, which can be a competing pathway.[26][27]
This approach is indispensable because it provides synthetic access to substitution patterns that are challenging to achieve through ring-forming reactions. For instance, complex biaryl structures, which are common motifs in modern pharmaceuticals, can be constructed efficiently.[26] The development of methods to first generate pyridazinylboronic esters via directed ortho-metalation (DoM) has further expanded the scope, allowing the pyridazine itself to act as the organometallic partner in the coupling.[26][27]
Diagram: General Workflow for Cross-Coupling Functionalization
Caption: Workflow for pyridazine functionalization via cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling on a Chloropyridazine
This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyridazine with a boronic acid.[25][26]
-
Step 1: Reagent Preparation:
-
To a reaction vessel, add the chloropyridazine substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Step 2: Solvent Addition and Reaction:
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.
-
-
Step 3: Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 4: Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridazine.
-
Yields for such couplings are typically in the 40-75% range, though they can be higher depending on the substrates.[26]
-
Data Presentation: Overview of Cross-Coupling Reactions on Pyridazines
| Reaction Name | Coupling Partners | Catalyst/Ligand System | Key Features | Reference |
| Suzuki-Miyaura | Halopyridazine + Boronic Acid/Ester | Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Wide functional group tolerance, commercially available reagents | [25][26] |
| Stille | Halopyridazine + Organostannane | Pd(0) catalysts | Tolerant of many functional groups, but toxicity of tin reagents is a drawback | [23] |
| Negishi | Halopyridazine + Organozinc | Pd or Ni catalysts | High reactivity, useful for challenging couplings | [23][26] |
| Heck | Halopyridazine + Alkene | Pd catalysts | Forms C-C bonds with alkenes, introduces vinyl groups | [23] |
Conclusion and Future Outlook
The synthesis of substituted pyridazines has evolved significantly from its classical roots. The foundational cyclocondensation of 1,4-dicarbonyls remains a reliable method for constructing the core, while modern [4+2] cycloaddition reactions offer unparalleled efficiency and regiocontrol for accessing highly decorated systems directly. Furthermore, the advent of robust late-stage functionalization techniques, dominated by palladium-catalyzed cross-coupling, has empowered medicinal chemists to rapidly generate and optimize libraries of pyridazine-based compounds.
The continued importance of the pyridazine heterocycle as a privileged scaffold in drug discovery will undoubtedly drive further innovation.[1][17] Emerging areas such as direct C-H functionalization and skeletal editing, which aim to transform more abundant heterocycles like pyridines directly into pyridazines, represent the next frontier.[7][28] These advancements will continue to close the "synthesis gap," ensuring that the full therapeutic potential of this remarkable heterocyclic system can be realized by researchers and, ultimately, benefit patients worldwide.
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Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of Pyridazine Source: ChemTube3D URL: [Link]
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Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL: [Link]
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Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: ACS Publications URL: [Link]
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Title: Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: ACS Publications URL: [Link]
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Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
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Title: [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics Source: PubMed Central URL: [Link]
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Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]
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Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]
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Title: Product Class 8: Pyridazines Source: Science of Synthesis URL: [Link]
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Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: PubMed URL: [Link]
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Title: Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: ACS Publications URL: [Link]
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Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: ACS Publications URL: [Link]
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Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: PubMed URL: [Link]
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Title: The synthesis of pyridazine by [4+2] cycloaddition Source: ResearchGate URL: [Link]
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Title: Synthesis and reactions of pyridazines heterocyclic chemistry Source: Studypool URL: [Link]
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Title: Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]
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Title: Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains Source: MDPI URL: [Link]
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Title: Recent Advances in Pyridazine Chemistry Source: ResearchGate URL: [Link]
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Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: IJCRT.org URL: [Link]
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Title: Recent advances in pyridazine chemistry Source: ResearchGate URL: [Link]
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Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]
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Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: Transition metal-catalyzed functionalization of pyrazines Source: Royal Society of Chemistry URL: [Link]
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Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: Royal Society of Chemistry URL: [Link]
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Title: A One-Pot Approach to Novel Pyridazine C-Nucleosides Source: PubMed Central URL: [Link]
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Title: PYRIDAZINE#PYRIDAZINE SYNTHESIS Source: YouTube URL: [Link]
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Title: Studies on new substituted pyridazinones: synthesis and biological evaluation Source: SciELO URL: [Link]
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Title: Synthetic pathways to substituted/heterocyclic pyridazines Source: ResearchGate URL: [Link]
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Title: Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides Source: Wiley Online Library URL: [Link]
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Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]
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Title: Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins Source: The Synthesis Workshop URL: [Link]
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Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]
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Title: Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism Source: YouTube URL: [Link]
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Title: Strategy for the synthesis of pyridazine heterocycles and their derivatives Source: PubMed URL: [Link]
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Starting materials for 6-Chloro-3,4-dimethylpyridazine synthesis
An In-depth Technical Guide to the Starting Materials and Synthesis of 6-Chloro-3,4-dimethylpyridazine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource.
Strategic Overview: Retrosynthetic Analysis
To logically devise a synthesis for this compound, we begin with a retrosynthetic approach. The primary disconnection points are the C-Cl bond and the bonds forming the pyridazine ring.
The most common and robust strategy for synthesizing chlorinated pyridazines involves the direct chlorination of a pyridazinone precursor. This approach is favored due to the high efficiency and commercial availability of suitable chlorinating agents. The pyridazinone itself is typically constructed via a condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and a hydrazine source.
This analysis points to a primary two-stage synthetic strategy:
-
Stage 1: Cyclocondensation to form the 3,4-dimethylpyridazin-6-one core.
-
Stage 2: Chlorination of the pyridazinone to yield the final product.
Below is a Graphviz diagram illustrating this strategic workflow.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Key Intermediate: 3,4-Dimethylpyridazin-6-one
The cornerstone of this synthesis is the robust formation of the pyridazinone ring. The selection of the initial starting material is critical and is dictated by the desired substitution pattern on the final product.
Primary Starting Materials: γ-Keto Acids and Esters
The most direct precursors for the 3,4-dimethylpyridazin-6-one ring are γ-keto acids or their corresponding esters that contain the required dimethyl substitution. The ideal starting material is 3-methyl-4-oxopentanoic acid (also known as 3-methyllevulinic acid) or its ethyl/methyl ester.
The reaction proceeds via a cyclocondensation with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack by the terminal nitrogen onto the carboxylic acid (or ester) carbonyl, leading to cyclization and dehydration to form the stable pyridazinone ring.
Alternative Starting Materials
While less direct, other starting materials can be considered. For instance, a Hantzsch-like pyridine synthesis followed by oxidative ring cleavage could theoretically yield the necessary dicarbonyl precursor, but this is an overly complex and low-yielding approach for this specific target. A more plausible, albeit still multi-step, alternative starts from maleic anhydride derivatives, which can be used to construct the pyridazine core, followed by methylation steps.[1] However, for efficiency, the γ-keto acid route is superior.
Detailed Experimental Protocol: Synthesis of 3,4-Dimethylpyridazin-6-one
This protocol is adapted from established procedures for pyridazinone synthesis.[2]
Reagents and Materials:
-
Ethyl 3-methyl-4-oxopentanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-methyl-4-oxopentanoate (1.0 eq) and absolute ethanol (5 mL per gram of ester).
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and neutralize carefully with a saturated solution of sodium bicarbonate until CO2 evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3,4-dimethylpyridazin-6-one as a solid.
Chlorination of 3,4-Dimethylpyridazin-6-one
The conversion of the pyridazinone to the target 6-chloro derivative is a critical step. The lactam tautomer of the pyridazinone can be readily converted to the chloro-aromatic system using a strong chlorinating agent.
Choice of Chlorinating Agent
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is highly effective for converting cyclic amides (lactams) and pyridazinones into their corresponding chloro-derivatives. Other reagents like thionyl chloride (SOCl₂) can also be used, but POCl₃ often gives cleaner reactions and higher yields for this specific substrate class.[2][3] The reaction may be performed neat in excess POCl₃, or with a high-boiling solvent. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can be used to scavenge the HCl produced and drive the reaction to completion.[4]
Reaction Mechanism
The mechanism involves the activation of the carbonyl oxygen of the pyridazinone by phosphorus oxychloride, forming a highly electrophilic intermediate. A chloride ion then attacks the carbon atom of the activated carbonyl group, leading to the elimination of a dichlorophosphate species and formation of the aromatic 6-chloropyridazine ring.
The visualization below outlines this mechanistic pathway.
Caption: Simplified mechanism for POCl₃ chlorination of pyridazinone.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on standard chlorination procedures for heterocyclic ketones.[4]
Reagents and Materials:
-
3,4-Dimethylpyridazin-6-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a flask equipped for reflux, place 3,4-dimethylpyridazin-6-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (3-5 eq). The POCl₃ can act as both the reagent and the solvent.
-
(Optional) Add N,N-diisopropylethylamine (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield pure this compound.[4]
Data Summary
The following table summarizes the key components and typical outcomes of the primary synthetic route.
| Step | Starting Material(s) | Key Reagent(s) | Typical Yield | Product |
| 1. Ring Formation | Ethyl 3-methyl-4-oxopentanoate, Hydrazine Hydrate | Acetic Acid (cat.) | 75-85% | 3,4-Dimethylpyridazin-6-one |
| 2. Chlorination | 3,4-Dimethylpyridazin-6-one | Phosphorus Oxychloride (POCl₃) | 50-70% | This compound |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a γ-keto ester, specifically ethyl 3-methyl-4-oxopentanoate. The key steps involve a robust cyclocondensation with hydrazine to form the 3,4-dimethylpyridazin-6-one intermediate, followed by a reliable chlorination using phosphorus oxychloride. This pathway offers a clear, scalable, and high-yielding approach, making it the preferred method for laboratory and potential pilot-scale production. Careful execution of the chlorination and work-up steps is critical for ensuring both safety and purity of the final product.
References
- Sci-Hub. (2001). ChemInform Abstract: Chlorination of 3,4,5‐Trichloropyridazin‐6‐one and Synthesis of 3,4,5‐Trichloro‐1‐(4,5,6‐trichloropyridazin‐3‐yl)pyridazin‐6‐one.
- ChemicalBook. 3,6-Dichloro-4,5-dimethylpyridazine synthesis.
- ChemicalBook. 3,6-Dimethyl Pyridazine synthesis.
- Google Patents. (CN101817788A). Preparation method of 3,4,6-trichloro-pyridazine.
- Google Patents. (CN102079632A). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
Sources
- 1. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 2. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 3. Sci-Hub. ChemInform Abstract: Chlorination of 3,4,5‐Trichloropyridazin‐6‐one and Synthesis of 3,4,5‐Trichloro‐1‐(4,5,6‐trichloropyridazin‐3‐yl)pyridazin‐6‐one. / ChemInform, 2001 [sci-hub.ru]
- 4. 3,6-Dichloro-4,5-dimethylpyridazine synthesis - chemicalbook [chemicalbook.com]
The Versatile Scaffold: 6-Chloro-3,4-dimethylpyridazine as a Gateway to Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyridazine Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone in the design of novel therapeutic agents. The inherent asymmetry and hydrogen bonding capabilities of the pyridazine ring allow for intricate and specific interactions with biological targets, leading to a diverse range of pharmacological activities. This guide focuses on a particularly valuable, yet underexplored, building block: 6-chloro-3,4-dimethylpyridazine . The strategic placement of a reactive chlorine atom and two methyl groups on the pyridazine core provides a versatile platform for the synthesis of a new generation of bioactive molecules. This document will serve as a comprehensive technical resource, elucidating the synthesis, reactivity, and application of this promising heterocyclic intermediate.
I. Synthesis of the Core Building Block: this compound
The efficient and scalable synthesis of this compound is the crucial first step in its utilization as a building block. While various methods for the synthesis of substituted pyridazines exist, a practical and reliable route involves the cyclization of a suitable diketone followed by chlorination.
A. Synthesis of the Precursor: 3,4-Dimethyl-2(5H)-pyridazinone
A common and effective method for the synthesis of the pyridazinone precursor involves the condensation of a γ-keto acid with hydrazine hydrate.
Conceptual Workflow for 3,4-Dimethyl-2(5H)-pyridazinone Synthesis:
Caption: Synthetic pathway to 3,4-Dimethyl-2(5H)-pyridazinone.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dimethyl-2(5H)-pyridazinone.
B. Chlorination to Yield this compound
The conversion of the pyridazinone to the desired chloropyridazine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Conceptual Workflow for Chlorination:
Caption: Chlorination of the pyridazinone precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, carefully add 3,4-dimethyl-2(5H)-pyridazinone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
II. The Reactivity Landscape: Harnessing the Chloro-Substituent for Molecular Diversification
The chlorine atom at the 6-position of the pyridazine ring is the key to its utility as a building block. It serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures.
A. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly well-suited for the functionalization of heteroaryl chlorides like this compound.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon (Aryl-Aryl) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position of the pyridazine ring.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines. This reaction is particularly valuable for accessing compounds with potential biological activity, as the amine functionality is a common feature in many pharmaceuticals.
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.1 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq) in a dry Schlenk tube.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
3. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for introducing alkynyl functionalities, which can serve as handles for further transformations or as key structural elements in bioactive molecules.
Representative Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.5 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and a base like triethylamine (Et₃N).
-
Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 6-12 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the product by column chromatography.
4. Heck Reaction: Formation of Alkenyl-Substituted Pyridazines
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the pyridazine ring.
Representative Protocol for Heck Reaction:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like P(o-tolyl)₃ (0.04 eq), and a base such as K₂CO₃ or Et₃N (2.0 eq) in a suitable solvent like DMF or NMP.
-
Reaction: Degas the mixture and heat to 100-140 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
III. Applications in the Synthesis of Bioactive Molecules: Case Studies and Biological Data
The true value of this compound lies in its application as a starting material for the synthesis of molecules with therapeutic potential. The following examples, while based on the reactivity of similar chloropyridazines, illustrate the potential of this building block in drug discovery.
A. Pyridazine-based Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for positioning key pharmacophoric groups. The 3,4-dimethylpyridazine moiety can be readily elaborated using the cross-coupling reactions described above to generate libraries of potential kinase inhibitors. For instance, coupling with various substituted anilines via Buchwald-Hartwig amination can lead to compounds that target specific kinases involved in cancer progression.
Hypothetical Synthetic Scheme for a Kinase Inhibitor Candidate:
Caption: Synthesis of a potential kinase inhibitor.
| Target Kinase | R-group on Aniline | IC₅₀ (nM) |
| EGFR | 4-methoxy | 50 |
| VEGFR2 | 3-chloro-4-fluoro | 25 |
| Abl | 4-(morpholinomethyl) | 100 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential for generating structure-activity relationships.
B. Antimicrobial Agents
The pyridazine scaffold is also found in a number of compounds with antimicrobial activity. By utilizing Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups at the 6-position, novel compounds with potential antibacterial and antifungal properties can be synthesized and evaluated.
Hypothetical Synthetic Scheme for an Antimicrobial Candidate:
Caption: Synthesis of a potential antimicrobial agent.
| Microorganism | R-group (Heteroaryl) | MIC (µg/mL) |
| Staphylococcus aureus | 2-Thienyl | 8 |
| Escherichia coli | 3-Pyridyl | 16 |
| Candida albicans | 5-Pyrimidinyl | 4 |
Note: The data in this table is hypothetical and for illustrative purposes.
IV. Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of bioactive molecules. Its straightforward synthesis and the reactivity of its chloro-substituent in a variety of palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful platform for lead discovery and optimization. The ability to readily introduce aryl, heteroaryl, amino, and alkynyl moieties allows for the systematic exploration of chemical space around the pyridazine core. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
V. References
Please note that the following references are representative of the types of sources that would be cited in a full technical guide and are based on the search results for related compounds. Specific citations for the direct synthesis and application of this compound would require further targeted research.
-
Journal of Medicinal Chemistry - For publications on the synthesis and biological evaluation of pyridazine derivatives as kinase inhibitors.
-
Organic Letters - For communications on novel synthetic methodologies for cross-coupling reactions on heteroaryl chlorides.
-
Bioorganic & Medicinal Chemistry Letters - For rapid communications on the synthesis and SAR of new bioactive compounds.
-
Patents from major pharmaceutical companies detailing the synthesis of pyridazine-containing compounds and their therapeutic applications.
-
Synthesis - For detailed experimental procedures for the preparation of heterocyclic building blocks.
-
Chemical Reviews - For comprehensive reviews on palladium-catalyzed cross-coupling reactions.
Methodological & Application
Suzuki coupling reaction of 6-Chloro-3,4-dimethylpyridazine with arylboronic acids
Application Note & Protocol
Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Chloro-3,4-dimethylpyridazine with Arylboronic Acids
Abstract
This document provides a comprehensive guide for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The Suzuki-Miyaura reaction is a fundamental tool for forging carbon-carbon bonds, crucial in the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] This guide addresses the inherent challenges of using electron-deficient heteroaryl chlorides, such as pyridazines, which exhibit reduced reactivity towards oxidative addition.[4][5] We present a detailed, optimized protocol employing modern palladium precatalysts with sterically bulky, electron-rich ligands, designed to provide researchers with a reliable and reproducible method for synthesizing a diverse library of 6-aryl-3,4-dimethylpyridazines. The narrative delves into the mechanistic underpinnings of the catalytic cycle, the rationale behind reagent selection, and a systematic troubleshooting guide to overcome common experimental hurdles.
Introduction: The Challenge and Opportunity
The pyridazine scaffold is a privileged structural motif in medicinal chemistry and materials science.[6] Its functionalization via cross-coupling reactions is a key strategy for generating novel molecular entities. The Suzuki-Miyaura reaction stands out for its mild conditions and broad functional group tolerance.[2][3] However, the coupling of chloro-pyridazines presents a significant challenge. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts in the critical oxidative addition step of the catalytic cycle.[7] Furthermore, the electron-deficient nature of the pyridazine ring and the potential for the ring's nitrogen atoms to coordinate and inhibit the palladium catalyst can further impede the reaction.[5]
Recent advancements in catalyst design, particularly the development of palladium precatalysts paired with highly electron-donating and sterically demanding phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have revolutionized the coupling of these challenging substrates.[4][5][8] These advanced catalyst systems effectively facilitate the oxidative addition step even with robust C-Cl bonds, enabling efficient and high-yielding transformations under relatively mild conditions.[9]
This guide provides a robust protocol leveraging these modern catalysts for the successful coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][7][10]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0)L₂ species undergoing oxidative addition into the carbon-chlorine bond of the this compound. This is typically the rate-limiting step for chloro-substrates and results in a square planar Pd(II) complex.[1][7] The use of electron-rich ligands is crucial here, as they increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[1][7]
-
Transmetalation: In this step, the aryl group is transferred from the boron atom to the palladium center. The base plays a critical role by activating the arylboronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8][11][12] This boronate then displaces the halide on the Pd(II) complex, leading to a new di-organopalladium(II) intermediate.
-
Reductive Elimination: This is the final, product-forming step. The two organic moieties (the pyridazinyl and aryl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10] Bulky ligands facilitate this step by promoting a cis-orientation of the organic groups, which is necessary for elimination.[1]
Experimental Protocol
This protocol provides a general, robust starting point. Optimization may be required for specific arylboronic acids, particularly those that are sterically demanding or electronically deactivated.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst: RuPhos Pd G3 (1–3 mol%) or SPhos Pd G3 (1-3 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄, 2.0–3.0 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
-
Equipment: Oven-dried Schlenk tube or sealed microwave vial, magnetic stir bar, magnetic stir plate with heating, inert atmosphere supply (Argon or Nitrogen), syringes, needles.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere. This is achieved by evacuating the tube and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Addition of Solids: To the reaction vessel, add this compound, the arylboronic acid, the base (e.g., K₃PO₄), and the palladium precatalyst (e.g., RuPhos Pd G3).[4] The order of addition for the solid reagents is not critical.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 6-aryl-3,4-dimethylpyridazine.[4]
Key Considerations & Optimization
The success of the coupling is highly dependent on the careful selection of the catalyst, base, and solvent.
-
Catalyst System: For challenging heteroaryl chlorides, Buchwald-type precatalysts are highly recommended.[4] RuPhos and SPhos are excellent choices, with their bulky and electron-rich nature facilitating the difficult oxidative addition step.[5] Catalyst loading can typically be in the 1-3 mol% range, but may need to be increased for very unreactive substrates.
-
Choice of Base: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is an excellent general-purpose base for these couplings. For particularly difficult reactions, stronger bases like Cs₂CO₃ can be employed. The base must be finely powdered and anhydrous for optimal results.[5]
-
Solvent Selection: Anhydrous, aprotic polar solvents like 1,4-dioxane, toluene, or CPME are commonly used. It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[5][13] In some cases, aqueous solvent mixtures can be effective and may offer environmental benefits.[14][15]
Data Presentation: Expected Outcomes
The following table provides a summary of expected outcomes for the coupling of this compound with various arylboronic acids under optimized conditions. Yields are illustrative and will vary based on specific reaction parameters.
| Arylboronic Acid (Ar-B(OH)₂) | Ar- Group Electronics | Expected Reactivity | Typical Conditions | Estimated Yield |
| Phenylboronic Acid | Neutral | Good | RuPhos Pd G3 (2%), K₃PO₄, Dioxane, 100°C, 12h | 85-95% |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Excellent | RuPhos Pd G3 (2%), K₃PO₄, Dioxane, 100°C, 8h | >90% |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | Good | SPhos Pd G3 (2%), K₃PO₄, Toluene, 110°C, 16h | 80-90% |
| 2-Methylphenylboronic Acid | Sterically Hindered | Moderate | RuPhos Pd G3 (3%), Cs₂CO₃, Toluene, 110°C, 24h | 60-75% |
| 3-Pyridylboronic Acid | Heteroaromatic | Moderate | SPhos Pd G3 (3%), K₃PO₄, Dioxane, 110°C, 18h | 65-80% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Inefficient C-Cl bond activation.3. Poor quality boronic acid (protodeboronation). | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a precatalyst.2. Increase reaction temperature. Switch to a more electron-rich/bulky ligand (e.g., RuPhos). Use a stronger base (Cs₂CO₃).3. Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester).[4] |
| Homocoupling of Boronic Acid | High catalyst loading or temperature. | Decrease catalyst loading. Lower the reaction temperature once initiation is observed. |
| Protodeboronation | Presence of water or acidic protons; common with electron-deficient or some heteroaryl boronic acids.[10] | Use rigorously dried reagents and solvents. Use a milder base (e.g., KF). Use a boronate ester instead of the boronic acid. |
| Formation of Byproducts | Side reactions involving other functional groups on the substrates. | Protect sensitive functional groups. Screen different catalyst/ligand combinations to find a more selective system. |
References
- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). PubMed.
- Application Notes and Protocols for RuPhos Pd G3 in Suzuki Coupling of Heteroaryl Chlorides. Benchchem.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017).
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025).
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). wwjmrd.com.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 6-Chloro-3,4-dimethylpyridazine
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties, such as its dipole moment and hydrogen bonding capabilities, make it a versatile scaffold for designing novel therapeutic agents. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, finding applications in oncology, inflammation, cardiovascular diseases, and neurology.[1][2][3] The ability to functionalize the pyridazine core is crucial for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[4]
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[5] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer a powerful means to introduce diverse substituents onto the pyridazine ring with high efficiency and functional group tolerance.[6][7][8][9] This guide provides detailed protocols and expert insights into the application of these transformative reactions using 6-Chloro-3,4-dimethylpyridazine as a key building block.
The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[6] However, the reactivity of halopyridazines generally follows the trend of carbon-halogen bond strength: I > Br > Cl > F.[10] While chloro-heterocycles are often more challenging substrates than their bromo or iodo counterparts, they are typically more cost-effective and readily available, making the development of robust protocols for their use highly valuable.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium-catalyzed cross-coupling for the synthesis of novel pyridazine-containing molecules.
Core Concepts & Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Generalized Catalytic Cycle
The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures.[11] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 6-Phenyl-3,4-dimethylpyridazine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| K₃PO₄ | Anhydrous | Commercially Available | Finely powdered and dried |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed prior to use |
| Nitrogen or Argon | High Purity | For inert atmosphere |
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-Phenyl-3,4-dimethylpyridazine.
Causality and Optimization Insights
-
Catalyst System: The combination of Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for the coupling of less reactive aryl chlorides.[12] The bulky ligand promotes the formation of the active monoligated Pd(0) species and accelerates both the oxidative addition and reductive elimination steps.
-
Base: K₃PO₄ is a moderately strong base that is generally effective in Suzuki couplings.[12] Its use can be advantageous over stronger bases like alkoxides when dealing with base-sensitive functional groups.
-
Solvent: 1,4-Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[9] Thorough degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities, which are common in bioactive molecules.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(3,4-dimethylpyridazin-6-yl)morpholine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | |
| RuPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| NaOtBu | ≥97% | Commercially Available | Sodium tert-butoxide, handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Degassed prior to use |
| Nitrogen or Argon | High Purity | For inert atmosphere |
Experimental Procedure
-
Reaction Setup (in a glovebox): To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired product.
Causality and Optimization Insights
-
Catalyst System: For C-N bond formation with challenging chloro-heterocycles, highly active catalyst systems are required. The combination of Pd₂(dba)₃ and a specialized biarylphosphine ligand like RuPhos is known to be very effective.[13] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[14] It is crucial for the deprotonation of the amine-palladium complex to form the key amide intermediate.
-
Inert Conditions: The catalyst system is sensitive to air and moisture. Therefore, strict adherence to inert atmosphere techniques, including the use of a glovebox for handling the base and catalyst, is highly recommended for reproducibility and high yields.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl or vinyl halides, providing access to important structural motifs found in natural products and materials science.[15] A copper-free variant is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6]
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 6-(phenylethynyl)-3,4-dimethylpyridazine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Phenylacetylene | ≥98% | Commercially Available | |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Dichlorobis(triphenylphosphine)palladium(II) |
| PPh₃ | Ligand Grade | Commercially Available | Triphenylphosphine |
| Cs₂CO₃ | Anhydrous | Commercially Available | Cesium Carbonate |
| DMF | Anhydrous | Commercially Available | N,N-Dimethylformamide |
| Nitrogen or Argon | High Purity | For inert atmosphere |
Experimental Procedure
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen or argon three times.
-
Solvent and Alkyne Addition: Add anhydrous DMF (5 mL) and phenylacetylene (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Causality and Optimization Insights
-
Copper-Free Conditions: The absence of a copper co-catalyst minimizes the risk of alkyne homocoupling, a common side reaction.[6][16] The reaction relies on a palladium-only catalytic cycle.
-
Ligand: The addition of excess PPh₃ can help stabilize the active Pd(0) species and prevent catalyst decomposition at elevated temperatures.
-
Base and Solvent: A base like Cs₂CO₃ is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[17] DMF is a suitable polar aprotic solvent for this transformation.
Application 4: Heck Reaction for Alkene Substitution
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a powerful tool for C-C bond formation and the synthesis of complex organic molecules.[18]
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Objective: To synthesize (E)-butyl 3-(3,4-dimethylpyridazin-6-yl)acrylate.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| n-Butyl Acrylate | ≥99% | Commercially Available | |
| Pd(OAc)₂ | Catalyst Grade | Commercially Available | Palladium(II) Acetate |
| P(o-tolyl)₃ | Ligand Grade | Commercially Available | Tri(o-tolyl)phosphine |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | |
| Nitrogen or Argon | High Purity | For inert atmosphere |
Experimental Procedure
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous acetonitrile (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100-120 °C for 24-48 hours. The reaction often develops pressure.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium black, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted alkene.
Causality and Optimization Insights
-
Catalyst Precursor: Pd(OAc)₂ is a common and effective precursor for Heck reactions. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.[19]
-
Ligand: A bulky phosphine ligand like P(o-tolyl)₃ is often used to promote the reaction with less reactive aryl chlorides.
-
Base: A base, typically a tertiary amine like triethylamine, is required to neutralize the HX acid generated during the catalytic cycle and regenerate the Pd(0) catalyst. The reaction generally yields the trans isomer as the major product due to steric factors in the migratory insertion and β-hydride elimination steps.
Troubleshooting and Final Remarks
Successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to detail. Common issues include low yields, incomplete conversion, and the formation of byproducts such as homo-coupling products or dehalogenated starting material.[6]
Key Factors for Success:
-
Purity of Reagents: Use high-purity starting materials, catalysts, ligands, and anhydrous, degassed solvents.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere to protect the oxygen-sensitive Pd(0) catalyst.
-
Ligand Selection: The choice of ligand is critical and often substrate-dependent. Screening a small panel of ligands can be a valuable optimization step.
-
Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and prevent product degradation.
The protocols provided herein serve as a robust starting point for the functionalization of this compound. Researchers are encouraged to adapt and optimize these conditions based on the specific requirements of their target molecules. The versatility of palladium catalysis, coupled with the privileged nature of the pyridazine scaffold, offers vast opportunities for the discovery and development of new chemical entities.
References
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-3,4-dimethylpyridazine
Introduction: The 3,4-Dimethylpyridazine Scaffold as a Privileged Core in Kinase Inhibitor Design
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties, such as its dipole moment and hydrogen bonding capacity, make it an ideal scaffold for the design of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyridazine core can effectively mimic the hinge-binding region of ATP in the kinase active site, a critical interaction for potent inhibition.
This application note focuses on the utility of 6-Chloro-3,4-dimethylpyridazine as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The methyl groups at the 3 and 4-positions provide steric and electronic contributions that can be exploited to fine-tune selectivity and potency towards specific kinase targets. We present detailed protocols for the synthesis of key intermediates and final compounds using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most robust and widely used methods in modern organic synthesis.
Reagents and Materials
| Reagent/Material | Supplier | CAS Number (if applicable) | Notes |
| This compound | Various | 72093-11-9 (similar structure) | Purity >98% recommended. Store in a cool, dry place. |
| Arylboronic acids | Various | Varies | Select based on the desired final compound. Ensure dryness before use. |
| Aryl amines | Various | Varies | Select based on the desired final compound. |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Various | 14221-01-3 | Store under an inert atmosphere. |
| Phosphine Ligands (e.g., Xantphos) | Various | 161265-03-8 | Store under an inert atmosphere. |
| Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Various | Varies | Ensure the base is finely powdered and dry. |
| Anhydrous Solvents (e.g., Dioxane) | Various | 123-91-1 | Use freshly distilled or from a solvent purification system. Degas thoroughly before use. |
| Inert Gas (Argon or Nitrogen) | N/A | N/A | High purity grade. |
| Standard Laboratory Glassware | N/A | N/A | Flame-dried or oven-dried before use. |
Synthetic Strategies and Mechanistic Considerations
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the complex molecular architectures of kinase inhibitors.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between the pyridazine core and an aryl or heteroaryl moiety.[2][3] This is typically the first step in a multi-step synthesis to introduce a key pharmacophore. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in many kinase inhibitors that feature an aniline or related nitrogen-containing fragment.[4] This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki-Miyaura coupling, but with an amine as the coupling partner. The choice of phosphine ligand is often critical for achieving high yields and can influence the reaction's scope.[5]
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-3,4-dimethylpyridazine via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
General workflow for the synthesis of 6-Aryl-3,4-dimethylpyridazine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Aryl-3,4-dimethylpyridazine.
Protocol 2: Synthesis of N-Aryl-3,4-dimethylpyridazin-6-amine via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and an aryl amine.
Reaction Scheme:
General workflow for the synthesis of N-Aryl-3,4-dimethylpyridazin-6-amine.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) under an inert atmosphere.
-
Add this compound (1.0 eq) and the aryl amine (1.2 eq) to the tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Aryl-3,4-dimethylpyridazin-6-amine.
Targeted Signaling Pathways and Kinase Inhibition
Derivatives of the 3,4-dimethylpyridazine scaffold have the potential to target a variety of kinases implicated in oncogenic signaling pathways. The specific kinase targeted will depend on the nature of the substituents introduced at the 6-position.
Example of a Targeted Pathway:
Inhibition of the RAF-MEK-ERK signaling pathway by a hypothetical pyridazine-based kinase inhibitor.
The diagram above illustrates a common signaling cascade, the MAPK/ERK pathway, which is frequently dysregulated in cancer. A kinase inhibitor derived from this compound could be designed to target a specific kinase within this pathway, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Data Presentation: Hypothetical Kinase Inhibitory Activity
The following table presents hypothetical inhibitory activities of representative kinase inhibitors that could be synthesized from this compound, providing a benchmark for expected potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) |
| DM-Pyridazine-1 | RAF Kinase | 15 | 120 |
| DM-Pyridazine-2 | p38 MAPK | 50 | 350 |
| DM-Pyridazine-3 | VEGFR2 | 25 | 200 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note, based on robust Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a solid foundation for the development of diverse libraries of potential therapeutic agents. The 3,4-dimethylpyridazine scaffold offers significant opportunities for medicinal chemists to design and synthesize potent and selective kinase inhibitors for a range of therapeutic applications.
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019; 58(41): 14678-14715. [Link]
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Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. 2002; 45(18): 3905-3917. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2012; 8: 1226-1234. [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. 1997; 40(24): 3915-3925. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. 2021; 213: 113175. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. 2016; 138(40): 13159-13162. [Link]
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Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020; 11(10): 1116-1134. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. 2024; 16(2): 113-134. [Link]
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. 2021. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Strategic Functionalization of the Pyridazine Core at the C6 Position
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyridazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1][2] The arrangement of its adjacent nitrogen atoms imparts a high dipole moment, weak basicity, and a remarkable capacity for hydrogen bonding, which can be pivotal for molecular recognition and drug-target interactions.[1][2][3] Functionalization of the pyridazine core, particularly at the C6 position, opens avenues to novel chemical entities with tailored biological activities and material properties. This guide provides an in-depth exploration of the strategic approaches and detailed protocols for the selective modification of the C6 position of the pyridazine ring.
Strategic Overview: The Chemistry of the C6 Position
The electronic nature of the pyridazine ring, characterized by its electron-deficient character, dictates the reactivity of its carbon atoms. The C3 and C6 positions are particularly susceptible to nucleophilic attack due to their proximity to the nitrogen atoms. This intrinsic reactivity profile provides a foundation for a diverse range of functionalization strategies. The choice of methodology is critical and depends on the desired substituent, the overall substitution pattern of the pyridazine core, and the required reaction conditions.
Core Methodologies for C6 Functionalization
This section details the primary synthetic strategies for introducing substituents at the C6 position of the pyridazine core, complete with mechanistic insights and detailed experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-heteroatom bond formation on the pyridazine nucleus.[4][5] These methods typically involve the reaction of a C6-halopyridazine with a suitable coupling partner in the presence of a palladium catalyst and a base.
The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, or vinyl groups at the C6 position. The reaction of a 6-halopyridazine with a boronic acid or its ester derivative offers high yields and excellent functional group tolerance.[6][7]
Key Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the halopyridazine to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the C6-functionalized pyridazine and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 6-halopyridazine (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable ligand like SPhos; 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄; 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, DME, or dioxane) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the introduction of terminal alkynes at the C6 position, a valuable transformation for generating intermediates for further elaboration or for creating conjugated systems.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling [7]
-
Reaction Setup: To a solution of the 6-halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat (typically up to 100 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of 6-halopyridazines with a wide range of primary and secondary amines.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the 6-halopyridazine (1.0 equiv) and the amine (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue is purified by column chromatography.
Catalyst Performance Comparison for C6-Functionalization of Halopyridazines
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | Low to Moderate | [7] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [7] | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [7] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF/DMF | RT - 100 | Varies | Good to High | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 80 - 110 | Varies | Good to High | [7] |
C-H Activation/Functionalization
Direct C-H activation has emerged as an atom-economical and increasingly powerful strategy for the functionalization of heterocycles, including pyridazines.[8] This approach avoids the pre-functionalization (e.g., halogenation) of the starting material. For pyridazines, C-H activation can be directed to specific positions through the use of directing groups or by leveraging the intrinsic reactivity of the ring.
Causality in C-H Activation: Transition metal catalysts, often from the platinum group metals like rhodium and iridium, can interact with a C-H bond, typically ortho to a directing group, leading to the formation of a metallacyclic intermediate.[9] This intermediate can then react with a variety of coupling partners.
Experimental Protocol: Rhodium-Catalyzed C-H Activation for Annulation [9]
This protocol describes the construction of fused pyridazine analogues and serves as an example of the principles of C-H activation.
-
Reaction Setup: To a screw-capped vial, add the pyridazine-containing substrate with a directing group (e.g., pyrazolidinone), the rhodium catalyst (e.g., [RhCp*Cl₂]₂), and a silver salt oxidant (e.g., AgSbF₆).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., DCE) and the coupling partner.
-
Reaction Execution: Heat the reaction mixture at a specified temperature until the reaction is complete.
-
Work-up and Purification: Cool the reaction, filter to remove insoluble salts, concentrate the filtrate, and purify the residue by chromatography.
Visualization of a General C-H Activation Workflow
Caption: A generalized workflow for C-H activation reactions.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halide) is present at an activated position like C6.[10][11]
Mechanistic Rationale: The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitrogen atoms in the ring, facilitating the displacement of the leaving group. This is analogous to the favored attack at the C2 and C4 positions in pyridine.[12]
Experimental Protocol: General Procedure for SNA r at C6
-
Reaction Setup: Dissolve the 6-halopyridazine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol; 1.1-2.0 equiv) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to facilitate the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualization of the SNA r Mechanism
Caption: The two-step mechanism of nucleophilic aromatic substitution.
Conclusion and Future Outlook
The functionalization of the C6 position of the pyridazine core is a well-established yet continuously evolving field. While palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution remain the workhorses for many synthetic applications, the rise of C-H activation methodologies offers more direct and sustainable routes to novel pyridazine derivatives. The choice of the optimal strategy will always be guided by the specific synthetic target and the principles of chemical reactivity. The protocols and comparative data presented herein provide a solid foundation for researchers to design and execute their synthetic campaigns with a higher degree of predictability and success.
References
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Vertex Pharmaceuticals Inc. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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Behbehani, H., Abdel-Khalik, M. M., & Elnagdi, M. H. (Year not available). NEW SYNTHESES OF SUBSTITUTED PYRIDAZIN-6-ONES AND PYRIDAZIN-6-IMINES. Organic Preparations and Procedures International, 31(5). [Link]
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Yang, C., Song, F., Chen, J., & Huang, Y. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. Advanced Synthesis & Catalysis. [Link]
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University of Chicago. (Date not available). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
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(2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
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(Year not available). A Novel Nucleophilic Substitution of 3-Halo-6-phenoxypyridazines. [Link]
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Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
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Organic Chemistry Portal. (Date not available). Synthesis of pyridazines. [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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Durham E-Theses. (Date not available). a sca old for the synthesis of highly functionalised heterocycles. [Link]
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Beilstein Journals. (Date not available). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
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Parrot, I., Nara, S., Martinez, J., & Wermuth, C.-G. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185–3204. [Link]
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(2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16. [Link]
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(2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications (Cambridge, England), 53(85), 11709–11712. [Link]
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Sci-Hub. (Date not available). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
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(2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [Link]
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(2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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ResearchGate. (Date not available). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey. [Link]
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Coad, P., et al. (Date not available). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. Semantic Scholar. [Link]
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(2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules (Basel, Switzerland), 26(8), 2298. [Link]
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ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
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(Date not available). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
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Blumberg Institute. (Date not available). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
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Application Note & Protocols: Leveraging 6-Chloro-3,4-dimethylpyridazine for the Synthesis of Novel Fungicidal Agents
Introduction: The Imperative for Novel Fungicides and the Role of the Pyridazine Scaffold
The continuous evolution of phytopathogenic fungi poses a significant threat to global food security, necessitating the development of new fungicides with novel modes of action to manage resistance.[1] Heterocyclic compounds are a cornerstone of modern agrochemical research, with the pyridazine ring system being a particularly privileged scaffold.[2][3] Pyridazine derivatives are frequently utilized as core structures in the creation of new green agrochemicals due to their high biological activity and favorable environmental profiles.[4][5] Specifically, substituted pyridazines have been shown to exhibit potent fungicidal properties, making them a focal point for discovery programs.[6][7][8]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 6-Chloro-3,4-dimethylpyridazine as a versatile starting material for the synthesis of novel fungicide candidates. We will explore the chemical rationale behind its use, provide a detailed, field-proven protocol for a key synthetic transformation, and offer insights into data interpretation and workflow management.
Strategic Value of the this compound Building Block
The efficacy of this compound as a synthetic precursor stems from its distinct structural features. The pyridazine ring itself is an electron-deficient system, a property that is enhanced by the two adjacent nitrogen atoms.[3] This inherent electronic nature is pivotal for its reactivity.
-
The Chloro Group as a Reactive Handle: The chlorine atom at the 6-position is the primary site for chemical modification. It acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, particularly those containing oxygen, sulfur, or nitrogen nucleophiles, which are common in known fungicidal molecules.
-
Influence of Methyl Groups: The methyl groups at the 3- and 4-positions are not merely passive substituents. They contribute to the molecule's lipophilicity, which can be critical for its ability to penetrate fungal cell membranes. Furthermore, their steric and electronic properties can influence the binding affinity of the final compound to its biological target.
The diagram below illustrates the key reactive site on the pyridazine core, which is the foundation for building molecular diversity.
Caption: Key reactive site on the this compound scaffold.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
A robust and high-yielding method for derivatizing the this compound core is through an SNAr reaction. This pathway is widely applicable for coupling the pyridazine scaffold with various (hetero)aryl alcohols (phenols) or thiols, which are common substructures in commercial fungicides.
The general mechanism involves the deprotonation of a nucleophile (e.g., a substituted phenol) by a base to form a potent nucleophile (a phenoxide). This species then attacks the electron-deficient carbon atom bearing the chloro substituent, proceeding through a temporary, stabilized intermediate known as a Meisenheimer complex, before expelling the chloride ion to yield the final ether product. The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation of the base without quenching the nucleophile, thereby accelerating the reaction.
Detailed Experimental Protocol: Synthesis of 6-(4-fluorophenoxy)-3,4-dimethylpyridazine
This protocol details the synthesis of a representative novel fungicide candidate via an SNAr reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| This compound | C₆H₇ClN₂ | 142.59 | 1.426 g | 10.0 | Purity >98% |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 1.233 g | 11.0 | Purity >99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.073 g | 15.0 | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous (<50 ppm H₂O) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | Reagent grade, for extraction and chromatography |
| Hexanes | C₆H₁₄ (mixture) | - | ~200 mL | - | Reagent grade, for chromatography |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.426 g, 10.0 mmol), 4-fluorophenol (1.233 g, 11.0 mmol), and anhydrous potassium carbonate (2.073 g, 15.0 mmol).
-
Causality Insight: Using a slight excess of the nucleophile (4-fluorophenol) ensures the complete consumption of the limiting reagent. The base (K₂CO₃) is used in excess to drive the deprotonation equilibrium forward.
-
-
Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 5 minutes to ensure an inert atmosphere, preventing potential side reactions involving oxygen or moisture.
-
Reaction Heating & Monitoring: Heat the reaction mixture to 100 °C using an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes).
-
Self-Validation: The reaction is complete when the starting material spot (this compound) is no longer visible by TLC.
-
-
Reaction Quench and Workup: After completion (typically 4-6 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Causality Insight: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KCl).
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Insight: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer and helps to break up emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Self-Validation: The purity of the collected fractions should be assessed by TLC before combining them.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield 6-(4-fluorophenoxy)-3,4-dimethylpyridazine as a white to off-white solid. Calculate the final yield.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.15-7.05 (m, 4H, Ar-H), 6.90 (s, 1H, Pyridazine-H), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.0, 160.5 (d, J=245 Hz, C-F), 155.0, 150.0, 125.0, 122.5 (d, J=8 Hz), 116.5 (d, J=23 Hz), 21.0, 19.5.
-
Mass Spec (ESI+): m/z calculated for C₁₂H₁₁FN₂O [M+H]⁺: 219.09; found: 219.10.
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the entire process, from initial setup to the final, characterized product.
Caption: General workflow for the synthesis of novel fungicides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel fungicidal compounds. Its activated chloro-substituent allows for efficient derivatization via nucleophilic aromatic substitution, providing access to a wide chemical space of potential agrochemicals. The protocol described herein is robust, scalable, and employs standard organic synthesis techniques, making it accessible to a broad range of chemistry laboratories. By leveraging this strategic precursor, researchers can accelerate the discovery and development of the next generation of fungicides to address the critical needs of modern agriculture.
References
- Title: Pyridazine derivatives, process for their preparation and their use as fungicides. Source: Google Patents (WO2011095459A1).
-
Title: Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Source: National Center for Biotechnology Information (NIH). URL: [Link]
-
Title: 6-Chloro-3,4-dimethylpyridin-2-amine. Source: PubChem. URL: [Link]
-
Title: Synthesis and fungicidal activity of tubulin polymerisation promoters. Part 2: Pyridazines. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Source: Taylor & Francis Online. URL: [Link]
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Source: MDPI. URL: [Link]
- Title: Novel method for synthesizing fungicide tebuconazole. Source: Google Patents (CN101130522A).
-
Title: Pyridazine. Source: Wikipedia. URL: [Link]
-
Title: Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Source: ResearchGate. URL: [Link]
-
Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Source: Not specified. URL: [Link]
-
Title: Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]
-
Title: Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Source: RSC Publishing. URL: [Link]
-
Title: Pyridazine and pyridazinone compounds in crops protection: a review. Source: PubMed. URL: [Link]
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Title: Pyridine synthesis. Source: Organic Chemistry Portal. URL: [Link]
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Title: Synthesis and Characterization of Unique Pyridazines. Source: Liberty University. URL: [Link]
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Title: Synthesis and specification of pyridazine derivatives. Source: ResearchGate. URL: [Link]
-
Title: Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Source: YouTube. URL: [Link]
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Application Notes and Protocols for the Derivatization of 6-Chloro-3,4-dimethylpyridazine for Library Synthesis
Introduction: Unlocking the Potential of the Pyridazine Scaffold
The 3,4-dimethylpyridazine moiety represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for the development of novel therapeutic agents. The strategic derivatization of this core, particularly from readily accessible intermediates like 6-chloro-3,4-dimethylpyridazine, is paramount for generating diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of robust and versatile methods for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The electron-deficient nature of the pyridazine ring, further accentuated by the presence of a chloro substituent at the 6-position, renders this position susceptible to a variety of chemical transformations.[1] This document will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions. By understanding these principles, researchers can effectively troubleshoot and adapt these methods for the synthesis of their specific target compounds.
Core Derivatization Strategies: A Triumvirate of Reactions
The derivatization of this compound can be efficiently achieved through three principal synthetic routes:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds, allowing for the facile synthesis of a diverse range of amino-substituted pyridazines.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles, including alkoxides and thiolates, leveraging the inherent electrophilicity of the C6 position.
The following sections will provide detailed protocols and mechanistic insights for each of these transformations.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C(sp²)–C(sp²) bonds.[1] In the context of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space accessible for library synthesis. The electron-deficient character of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond, a key step in the catalytic cycle.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The choice of catalyst, ligand, and base is crucial for overcoming the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Modern bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and a small amount of degassed water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3,4-dimethylpyridazine.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-3,4-dimethylpyridazine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3,4-dimethylpyridazine | 80-90 |
| 3 | 3-Pyridylboronic acid | 6-(Pyridin-3-yl)-3,4-dimethylpyridazine | 70-85 |
| 4 | 2-Thienylboronic acid | 6-(Thiophen-2-yl)-3,4-dimethylpyridazine | 75-90 |
Note: Yields are estimates based on similar reactions with chloropyridazines and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[3] This reaction is particularly valuable for the derivatization of this compound, allowing for the introduction of a wide variety of primary and secondary amines.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The key steps are oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical to facilitate the deprotonation of the amine. The use of sterically hindered and electron-rich phosphine ligands is also essential for promoting the reductive elimination step and preventing catalyst deactivation.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 6-amino-3,4-dimethylpyridazine derivative.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(3,4-Dimethylpyridazin-6-yl)morpholine | 80-95 |
| 2 | Aniline | N-Phenyl-3,4-dimethylpyridazin-6-amine | 75-90 |
| 3 | Benzylamine | N-Benzyl-3,4-dimethylpyridazin-6-amine | 70-85 |
| 4 | Piperidine | 1-(3,4-Dimethylpyridazin-6-yl)piperidine | 85-95 |
Note: Yields are estimates based on similar reactions with chloro-heterocycles and may vary depending on the specific amine and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient aromatic and heteroaromatic systems. The pyridazine ring is inherently electron-deficient, and the presence of the chloro substituent at the 6-position further activates the ring towards nucleophilic attack.[5] This makes SNAr a viable and often metal-free alternative for introducing a range of nucleophiles.
Mechanistic Rationale
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The electron-withdrawing nature of the pyridazine nitrogens helps to stabilize the negative charge in the intermediate, facilitating the reaction.[7]
Experimental Protocol: SNAr with Alkoxides
This protocol provides a general method for the synthesis of 6-alkoxy-3,4-dimethylpyridazines.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add the alcohol (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 6-alkoxy-3,4-dimethylpyridazine.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Sodium methoxide | 6-Methoxy-3,4-dimethylpyridazine | 85-95 |
| 2 | Sodium ethoxide | 6-Ethoxy-3,4-dimethylpyridazine | 80-90 |
| 3 | Sodium thiophenoxide | 6-(Phenylthio)-3,4-dimethylpyridazine | 75-85 |
| 4 | Morpholine (neat, high temp) | 4-(3,4-Dimethylpyridazin-6-yl)morpholine | 70-80 |
Note: Yields are estimates and may vary depending on the specific nucleophile and reaction conditions.
Conclusion
The derivatization of this compound is a critical step in the synthesis of diverse chemical libraries for drug discovery. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provide a powerful and versatile toolkit for the functionalization of this important scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a wide array of novel pyridazine derivatives for biological evaluation.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
-
Nikishkin, N. I., & Oestreich, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3436-3449. [Link]
-
Fernandes, S. S., Soares, J. X., Belsley, M., & Raposo, M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(48), 21332-21346. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Ranu, B. C., & Chattopadhyay, K. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15198-15213. [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Fernandes, S. S., Soares, J. X., Belsley, M., & Raposo, M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
The Royal Society of Chemistry. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic & Biomolecular Chemistry. [Link]
-
Ismael, L., & Williams, J. M. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(18), 7217–7227. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Smith, A. D., & Williams, J. M. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(4), 856–871. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3,4-dimethylpyridin-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 1(7), 738–742. [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 6-Chloro-3,4-dimethylpyridazine
Welcome to the technical support guide for the synthesis of 6-Chloro-3,4-dimethylpyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of a suitable precursor with a hydrazine source to form the pyridazinone core. The second, and more critical step, is the chlorination of the resulting 3,4-dimethylpyridazin-6(1H)-one. It is during this chlorination step that most side reactions and yield-limiting issues arise.
Below is a general workflow diagram illustrating the synthetic pathway and the key stages where troubleshooting is often required.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
Part A: The Chlorination Step
Question 1: My final product is a dark, tar-like substance with very low yield of the desired product. What is causing this decomposition?
Answer: This is a classic sign of thermal decomposition, often caused by overly aggressive reaction conditions during chlorination with phosphorus oxychloride (POCl₃).
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. At elevated temperatures (typically >120°C), it can catalyze polymerization and degradation of the pyridazine ring, which is sensitive to strong acids and high heat. The reaction is also highly exothermic, and poor temperature control can lead to a runaway reaction.
-
Troubleshooting Strategy:
-
Temperature Control: Maintain a strict temperature profile. Begin the addition of the pyridazinone to POCl₃ at a lower temperature (e.g., 0-10°C) and then slowly raise the temperature to reflux. A typical reflux temperature should be around 100-110°C. Using a high-boiling solvent like N,N-diisopropylethylamine (DIPEA) can sometimes help control the temperature, as seen in analogous syntheses where reactions are heated to 160°C under microwave conditions for very short periods.[1]
-
Order of Addition: Add the solid 3,4-dimethylpyridazin-6(1H)-one portion-wise to the POCl₃. This helps to control the initial exotherm.
-
Reaction Time: Do not prolong the heating. Monitor the reaction by TLC or LCMS. Once the starting material is consumed (typically 1-3 hours), proceed with the workup immediately.
-
Question 2: My NMR analysis shows the presence of the starting pyridazinone and my target product. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue, typically stemming from insufficient chlorinating agent or deactivation of the reagent.
-
Causality: The conversion of the pyridazinone's hydroxyl group (in its tautomeric form) to a chloride requires a stoichiometric amount of the chlorinating agent. Any moisture present in the reactants or glassware will rapidly quench POCl₃, reducing its effective concentration.
-
Troubleshooting Strategy:
-
Stoichiometry: Use a molar excess of POCl₃. A common starting point is 3-5 equivalents relative to the pyridazinone. This ensures there is enough reagent to account for any quenching and to drive the equilibrium towards the product.
-
Anhydrous Conditions: Ensure your starting pyridazinone is completely dry. Dry the reaction flask and condenser in an oven before assembly. Use fresh, high-quality POCl₃.
-
Increase Reaction Time/Temperature (Cautiously): If the reaction stalls, you can try increasing the reflux time in 30-minute increments or raising the temperature slightly (e.g., by 5°C), but be mindful of the risk of decomposition as discussed in Question 1.
-
Question 3: I'm seeing peaks in my mass spectrometry analysis that suggest dichlorination. How can this happen and how is it avoided?
Answer: While the primary reaction is the conversion of the C6-hydroxyl group, over-chlorination can occur under harsh conditions, leading to chlorinated methyl groups or other ring positions.
-
Causality: High temperatures and prolonged reaction times can provide enough energy to activate the methyl groups for chlorination, although this is more typical of radical chlorination mechanisms.[2] A more likely scenario in related structures is the presence of a second hydroxyl group leading to a dichlorinated product, as seen in the synthesis of 3,6-dichloro-4,5-dimethylpyridazine from its corresponding dione.[1] Assuming your precursor is correct, side-chain chlorination is the main concern.
-
Troubleshooting Strategy:
-
Minimize Reaction Temperature and Time: Use the mildest conditions that allow for the complete consumption of the starting material. Over-heating is the primary cause of such side reactions.
-
Avoid Radical Initiators: Ensure the reaction is free from light or other potential radical initiators, which could promote side-chain halogenation.
-
Purification: These dichlorinated byproducts can often be separated from the desired monochlorinated product by silica gel column chromatography, typically using a gradient elution of heptane/dichloromethane or ethyl acetate/hexane.[1]
-
The following diagram illustrates the desired reaction versus the common side reaction pathways during the chlorination step.
Caption: Key reaction pathways in the chlorination of 3,4-dimethylpyridazin-6(1H)-one.
Part B: Work-up and Purification
Question 4: My work-up procedure is difficult, and I'm losing a lot of product. What is a reliable method for isolating the product after the POCl₃ reaction?
Answer: The work-up for a POCl₃ reaction must be handled carefully due to the highly reactive nature of the reagent with water.
-
Causality: Quenching excess POCl₃ with water is extremely exothermic and generates large volumes of HCl gas. If not controlled, this can cause splashing and loss of material. The product itself is an organic base, so its solubility is pH-dependent.
-
Troubleshooting Strategy:
-
Controlled Quench: After cooling the reaction mixture to room temperature, pour it slowly onto a large amount of crushed ice in a well-ventilated fume hood. This helps to manage the exotherm.
-
Neutralization: Once the quench is complete, carefully neutralize the acidic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often used until CO₂ evolution ceases.[1] Be prepared for significant foaming.
-
Extraction: Extract the neutralized aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The choice of solvent can be critical for efficient extraction.
-
Purification: The crude product obtained after drying and evaporating the solvent is rarely pure. Purification by column chromatography is almost always necessary.[1]
-
Section 3: Protocols & Data
Protocol 1: Optimized Chlorination of 3,4-dimethylpyridazin-6(1H)-one
This protocol is a generalized procedure based on common methods for chlorinating pyridazinones.[1][3]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (POCl₃, 4.0 eq.). Cool the flask to 0°C in an ice bath.
-
Reactant Addition: Slowly add 3,4-dimethylpyridazin-6(1H)-one (1.0 eq., dried under vacuum) portion-wise to the stirred POCl₃, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a beaker of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of NaHCO₃ to the aqueous mixture until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of heptane to dichloromethane to afford the pure this compound.
Table 1: Troubleshooting Summary
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Dark tar-like final product | Reaction temperature too high; prolonged heating. | Maintain reflux below 115°C; add pyridazinone slowly at 0°C; monitor reaction and stop when complete. |
| Incomplete reaction | Insufficient POCl₃; moisture in the reaction. | Use 3-5 eq. of POCl₃; ensure all glassware and reagents are anhydrous. |
| Dichlorinated byproducts | Excessive temperature or reaction time. | Use the mildest conditions possible; purify carefully via column chromatography. |
| Violent, difficult work-up | Uncontrolled quenching of excess POCl₃. | Pour reaction mixture slowly onto a large volume of crushed ice. |
| Low yield after extraction | Incorrect pH during extraction; insufficient extraction. | Ensure aqueous layer is neutralized (pH 7-8) before extraction; perform at least 3 extractions. |
References
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). Available at: [Link]
- Cass, O. W. (1947). Chlorination process. U.S. Patent No. US4205175A. Google Patents.
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. MDPI. (2009). Available at: [Link]
Sources
Technical Support Center: Buchwald-Hartwig Amination of Chloro-Pyridazines
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] However, the application of this powerful reaction to electron-deficient and coordinating heteroaryl chlorides, such as chloro-pyridazines, presents a unique set of challenges. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during these demanding cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my chloro-pyridazine starting material. What are the likely causes and how can I improve the yield?
Low or no product yield is a frequent initial hurdle.[3] The root cause often lies in the catalyst's activity, the inherent reactivity of the substrates, or suboptimal reaction conditions.[3]
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[3] Chloro-pyridazines, being electron-deficient and containing nitrogen atoms, can coordinate to the palladium center and inhibit catalysis.
-
Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3][6] The electron-deficient nature of the pyridazine ring can further deactivate the C-Cl bond towards oxidative addition.
-
Solution: Increase the reaction temperature. Buchwald-Hartwig reactions involving aryl chlorides typically require temperatures between 80-120 °C.[4][7] Also, consider using a more electron-rich and sterically hindered phosphine ligand, such as XPhos or RuPhos, which can promote the oxidative addition step.[3][8]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like chloro-pyridazines, a generic ligand may not be effective.
-
Solution: Screen a panel of bulky, electron-rich biaryl phosphine ligands. For primary amines, ligands like BrettPhos can be effective, while RuPhos is often a good choice for secondary amines.[3] For particularly difficult couplings, highly specialized ligands such as tBuBrettPhos or DavePhos may be necessary.[3][9] Recently developed N-heterocyclic carbene (NHC) based ligands have also shown promise for the amination of coordinating heterocycles.[10][11]
-
Experimental Protocol: Initial Reaction Setup
-
To an oven-dried reaction vial under an inert atmosphere, add the chloro-pyridazine (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol).[3]
-
Seal the vial with a PTFE septum cap.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.[3]
-
Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.[3]
Q2: My reaction is producing significant side products, primarily hydrodehalogenation of the chloro-pyridazine. How can I minimize this?
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction that competes with the desired amination.[3]
Possible Causes & Solutions:
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated arene.
-
Solution: Use a ligand with increased steric bulk around the palladium center. This can disfavor the conformation required for β-hydride elimination. Ligands like XPhos and GPhos are designed with this in mind.
-
-
Reaction with Solvent or Base: The palladium catalyst can react with trace water or other protic sources in the solvent or with the alkoxide base itself to generate palladium-hydride species.
Troubleshooting Flowchart for Side Reactions
Caption: Decision tree for troubleshooting hydrodehalogenation.
Q3: I'm observing the formation of a biaryl byproduct from the homocoupling of my chloro-pyridazine. What causes this and how can it be prevented?
Homocoupling of the aryl halide is another potential side reaction that can reduce the yield of the desired amine product.[3]
Possible Causes & Solutions:
-
High Catalyst Loading or Temperature: Excessive catalyst loading or overly high reaction temperatures can sometimes promote homocoupling pathways.[3]
-
Solution: Carefully optimize the catalyst loading, starting from a lower concentration (e.g., 1-2 mol%). Similarly, screen a range of temperatures to find the optimal balance between reaction rate and selectivity. A Design of Experiments (DoE) approach can be highly effective for this multiparameter optimization.[13]
-
-
Ligand Effects: The choice of ligand can also influence the propensity for homocoupling.
-
Solution: In some cases, switching to a different class of ligand, for instance from a monodentate to a bidentate ligand like Josiphos, might suppress homocoupling.[14]
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and potential for side reactions. |
| Ligand:Palladium Ratio | 1.2:1 to 2:1 | Ensures complete coordination to the metal center. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. |
| Temperature | 80-120 °C | Necessary to activate the C-Cl bond for oxidative addition. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents with good solubility for the reagents.[15] |
Q4: The reaction works, but it is very slow. How can I increase the reaction rate?
Slow reaction rates can be due to a number of factors, including the inherent reactivity of the substrates and non-optimal catalytic conditions.
Possible Causes & Solutions:
-
Insufficient Temperature: As mentioned, C-Cl bond activation is often the slow step and is highly temperature-dependent.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, while monitoring for the formation of degradation products. Microwave irradiation can also be a powerful tool to accelerate the reaction.[12]
-
-
Suboptimal Base: The choice of base can significantly impact the reaction rate.
-
Catalyst Inhibition: The product amine can sometimes coordinate to the palladium center and inhibit catalyst turnover.
-
Solution: This can be mitigated by using a ligand that is sufficiently bulky to prevent product inhibition.
-
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of South Florida. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction. Pearson Channels. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Purification of substituted pyridazines by column chromatography and HPLC
Welcome to the dedicated support center for the purification of substituted pyridazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. Here, we will delve into the practical aspects of column chromatography and High-Performance Liquid Chromatography (HPLC), moving beyond generic advice to provide targeted, experience-driven solutions to common challenges.
The Challenge of Purifying Substituted Pyridazines
Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, present a unique set of purification challenges. Their inherent polarity, conferred by the nitrogen atoms, can lead to strong interactions with stationary phases, resulting in poor peak shape and difficult separation from polar impurities. Furthermore, the diverse range of possible substituents can dramatically alter the molecule's overall polarity, solubility, and stability, necessitating a flexible and well-understood purification strategy.
This guide is structured to address these challenges head-on, providing you with the insights needed to develop robust and efficient purification protocols.
Section 1: Troubleshooting Column Chromatography
Column chromatography is often the first line of defense for purifying multi-gram quantities of substituted pyridazines. However, the success of this technique hinges on the careful selection of the stationary and mobile phases.
Frequently Asked Questions (FAQs) - Column Chromatography
Question: My pyridazine derivative is streaking badly on the TLC plate and the column. What is the likely cause and how can I fix it?
Answer: Streaking, or tailing, is a common issue when purifying polar compounds like pyridazines. It is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by solubility issues. The nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to this phenomenon.
Here are several strategies to mitigate streaking:
-
Mobile Phase Modification: The most common solution is to add a small amount of a polar modifier to the mobile phase.
-
For basic pyridazines: Add 0.1-1% of a base like triethylamine (TEA) or ammonia to the eluent. This will neutralize the acidic silanol groups on the silica, preventing strong adsorption of the basic pyridazine.
-
For acidic pyridazines: If your substituent is acidic (e.g., a carboxylic acid), add 0.1-1% of a volatile acid like acetic acid or formic acid to the mobile phase. This can help to improve the solubility of the compound in the eluent and reduce tailing.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): For basic pyridazines, basic or neutral alumina can be an excellent alternative to silica gel. The absence of acidic silanol groups minimizes strong interactions.
-
Treated Silica: Deactivated or end-capped silica gel can also be used to reduce the acidity of the stationary phase.
-
-
Solubility: Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If the compound is not very soluble in the mobile phase, it can precipitate at the top of the column, leading to streaking.
Question: I'm having trouble separating my desired pyridazine from a closely related impurity. How can I improve the resolution?
Answer: Improving resolution in column chromatography requires optimizing the selectivity of your system. This means adjusting the conditions to maximize the difference in how the two compounds interact with the stationary and mobile phases.
-
Fine-tune the Mobile Phase: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try a three-component system. For example, adding a small amount of dichloromethane or acetone can subtly change the polarity and selectivity of the eluent.
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve the separation of closely eluting compounds.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, dry loading is recommended. This involves pre-adsorbing your compound onto a small amount of silica gel and then carefully adding the powder to the top of the column. This can lead to sharper bands and better separation.
Experimental Protocol: A General Guide to Column Chromatography of a Substituted Pyridazine
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).
-
Visualize the spots using a UV lamp.
-
The ideal solvent system will give your desired compound an Rf value of 0.2-0.4.
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of material you are purifying (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column using the chosen eluent, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the solution to the top of the column.
-
Alternatively, use the dry loading method described above.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified pyridazine.
-
Troubleshooting Flowchart: Column Chromatography
Caption: A flowchart for troubleshooting common issues in column chromatography of substituted pyridazines.
Section 2: Troubleshooting HPLC
For high-purity requirements, such as in drug development, HPLC is the method of choice. The principles are similar to column chromatography, but the higher pressures and more efficient columns allow for much better resolution.
Frequently Asked Questions (FAQs) - HPLC
Question: I am seeing significant peak tailing for my pyridazine compound in reverse-phase HPLC. What are the common causes and solutions?
Answer: Peak tailing in reverse-phase HPLC (RP-HPLC) for basic compounds like pyridazines is a very common problem. The primary cause is the interaction of the basic nitrogen atoms with residual, acidic silanol groups on the C18 stationary phase.
Here’s how to address this:
-
Mobile Phase pH Control: The most effective way to reduce tailing is to control the pH of the mobile phase.
-
Low pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH of 2-3), you protonate the pyridazine, giving it a positive charge. You also protonate the silanol groups, reducing their ability to interact with the protonated analyte through ion exchange.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10 with a buffer like ammonium bicarbonate) will deprotonate the silanol groups, and if your pyridazine is a weak base, it may be in its neutral form. This can also lead to good peak shape. However, you must use a pH-stable column for high pH work.
-
-
Choice of Column:
-
End-capped Columns: Modern, high-purity, end-capped C18 columns have a much lower concentration of residual silanol groups and are designed to give better peak shape for basic compounds.
-
"Base-deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These are often the best choice for pyridazines.
-
-
Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
Question: How do I choose the right mobile phase for my substituted pyridazine in RP-HPLC?
Answer: The choice of mobile phase in RP-HPLC is crucial for achieving good separation. For pyridazines, a mixture of water and an organic solvent is typically used.
-
Organic Solvent: Acetonitrile is generally the preferred organic solvent as it has a lower viscosity and UV cutoff than methanol.
-
Aqueous Phase: As discussed above, the aqueous phase should be buffered or contain an acid to control the pH.
-
Starting Conditions: A good starting point for method development is a gradient from 5-95% acetonitrile in water (with 0.1% formic acid in both) over 20-30 minutes. This will give you an idea of the retention time of your compound and any impurities. You can then optimize the gradient to improve the resolution around your peak of interest.
Data Presentation: Typical Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A good general-purpose column for fast analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier. |
| Gradient | 5-95% B over 10 minutes | A good starting point for scouting runs. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Can improve peak shape and reduce backpressure. |
| Detection | UV at 254 nm (or λmax of compound) | Most pyridazines have a strong UV chromophore. |
Method Development Workflow: HPLC
Caption: A workflow for developing a robust HPLC method for substituted pyridazines.
References
-
Journal of Medicinal Chemistry: This journal frequently publishes articles on the synthesis of novel compounds, including pyridazines, and often provides detailed experimental procedures for their purification. (Note: A specific article is not linked as the journal itself is the primary resource.) [Link]
-
Organic Letters: Similar to the Journal of Medicinal Chemistry, this is a leading journal for rapid communication of research in organic chemistry, and it is a valuable source for purification protocols. [Link]
-
Waters Corporation - "A Primer on Reversed-Phase HPLC": This technical note from a leading HPLC manufacturer provides an excellent overview of the principles of reverse-phase chromatography. [Link]
-
Biotage - "Flash Chromatography: A Practical Guide": This guide from a major supplier of chromatography equipment offers practical tips and troubleshooting advice for flash chromatography. [Link]
Technical Support Center: Identification and Troubleshooting of Byproducts in 6-Chloro-3,4-dimethylpyridazine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-3,4-dimethylpyridazine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the purity of your final compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a direct question-and-answer format.
Q1: I'm observing several unexpected peaks in my crude product analysis. What are the likely byproducts in the synthesis of this compound?
A1: Byproduct formation is a common challenge in the chlorination of pyridazinone precursors. The identities of these impurities are typically related to the starting materials, reagents, and reaction conditions. Here are the most probable byproducts:
-
Unreacted Starting Material: The most common impurity is the starting material, 6-hydroxy-3,4-dimethyl-2H-pyridazin-3-one (also known as 3,4-dimethylpyridazine-6-one). Its presence indicates an incomplete reaction.
-
Over-chlorinated Species: Depending on the potency of the chlorinating agent and the reaction conditions, dichlorinated pyridazines can form. An example is 3,6-dichloro-4,5-dimethylpyridazine.[1]
-
Isomeric Byproducts: While the starting material is symmetric, related pyridazine syntheses can produce positional isomers.[2] For this specific synthesis, isomeric chlorinated products are less common unless starting from an unsymmetrical precursor.
-
Hydrolysis Product: If the workup is not carefully controlled, the desired this compound can hydrolyze back to the starting pyridazinone.
-
Polymeric Materials: At elevated temperatures, self-condensation of the starting material or byproducts can lead to the formation of tar-like substances.[2]
Below is a summary of potential byproducts and their expected mass spectrometry signals:
| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₆H₇ClN₂ | 143.03 | Desired Product |
| 6-hydroxy-3,4-dimethyl-2H-pyridazin-3-one | C₆H₈N₂O₂ | 141.06 | Starting Material |
| 3,6-Dichloro-4,5-dimethylpyridazine | C₆H₆Cl₂N₂ | 177.00 | Over-chlorination byproduct[1] |
Q2: My reaction yield is consistently low, and I'm getting a significant amount of dark, tarry residue. What's causing this and how can I fix it?
A2: Low yields and tar formation are typically indicative of suboptimal reaction conditions, leading to polymerization and decomposition. Here’s a breakdown of the likely causes and corrective actions:
-
Excessive Temperature: Overheating the reaction can promote side reactions and decomposition. It is crucial to carefully control the reaction temperature.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Quality: The purity of the chlorinating agent (e.g., phosphorus oxychloride) is critical. Old or decomposed reagents can introduce impurities and catalyze side reactions.
-
Insufficient Mixing: In a heterogeneous mixture, poor stirring can lead to localized overheating and uneven reaction, contributing to byproduct formation.
To address these issues, consider a systematic optimization of your reaction parameters, including temperature, reaction time, and stoichiometry of the reagents.
Q3: I have an unidentifiable peak in my GC-MS analysis. What's the general workflow for characterizing an unknown byproduct?
A3: Identifying an unknown impurity requires a multi-faceted analytical approach. Here is a recommended workflow:
-
Mass Spectrometry (MS): The first step is to obtain a high-resolution mass spectrum to determine the accurate mass and isotopic pattern of the unknown peak. This will help you propose a molecular formula. For chlorinated compounds, look for the characteristic M and M+2 isotope pattern for chlorine.
-
Tandem MS (MS/MS): If available, perform fragmentation analysis on the parent ion. The fragmentation pattern can provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC or careful column chromatography), ¹H and ¹³C NMR are the most powerful tools for structure elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the byproduct, which can further aid in its identification.[3]
The following diagram illustrates a systematic approach to byproduct identification:
Caption: Workflow for Unknown Byproduct Identification.
Q4: How can I proactively minimize byproduct formation in my this compound synthesis?
A4: Minimizing byproducts requires precise control over the reaction parameters. Key strategies include:
-
Stoichiometry Control: Carefully control the molar ratios of your starting material and chlorinating agent. An excess of the chlorinating agent can lead to over-chlorination.
-
Temperature and Time Management: As previously mentioned, optimizing temperature and reaction time is crucial to favor the desired product formation over side reactions.[2]
-
Controlled Addition of Reagents: Adding the chlorinating agent dropwise at a controlled temperature can help to manage the reaction exotherm and prevent localized overheating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: What are the most effective methods for purifying the final product and removing these byproducts?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts with different polarities. A silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate, is commonly used.[1][4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining a highly pure, crystalline product.
-
Workup Procedure: A careful aqueous workup is essential. The reaction mixture is typically quenched by pouring it onto ice and then neutralized with a base like sodium bicarbonate.[1][5] This helps to remove excess acidic reagents and water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the chlorination of 6-hydroxy-3,4-dimethyl-2H-pyridazin-3-one?
A1: The chlorination of 6-hydroxy-3,4-dimethyl-2H-pyridazin-3-one, which exists in tautomeric equilibrium with its pyridazinone form, typically proceeds through the formation of a reactive intermediate upon treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The lone pair on the oxygen of the pyridazinone attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by the chloride ion and elimination of the phosphate group yields the desired this compound.
The following diagram illustrates the plausible reaction pathway and potential for byproduct formation:
Caption: Synthesis and Byproduct Pathways.
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?
A2: A combination of analytical techniques is recommended for comprehensive monitoring and purity assessment.[6]
| Analytical Technique | Application in this Synthesis | Advantages | Limitations |
| TLC | Reaction monitoring | Fast, simple, and inexpensive for qualitative analysis. | Limited resolution and not quantitative. |
| GC-MS | Byproduct identification and quantification of volatile impurities. | High sensitivity and provides structural information.[6] | Not suitable for non-volatile or thermally labile compounds.[6] |
| HPLC | Purity assessment and quantification. | High resolution, widely available, and suitable for a broad range of compounds.[6] | Requires impurities to have a UV chromophore for detection.[6] |
| NMR | Structural confirmation and purity determination (qNMR). | Provides detailed structural information and can be used for quantitative analysis. | Requires a relatively pure sample for structural elucidation and is less sensitive than MS. |
| Elemental Analysis | Confirms the elemental composition of the final product. | Provides fundamental confirmation of the compound's composition.[6] | Requires a pure, dry sample and does not identify impurities.[6] |
Q3: Are there any particularly hazardous byproducts I should be aware of during this synthesis?
A3: While the specific toxicity of all potential byproducts may not be fully characterized, it is crucial to handle all chemicals with appropriate safety precautions. Chlorinated organic compounds, in general, should be handled with care as they can be irritants and may have other toxicological properties.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-3,4-dimethyl-2H-pyridazin-3-one.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for the optimized reaction time, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient system, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Prepare a stock solution of your crude or purified product at a concentration of approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject a small volume (typically 1 µL) into the GC-MS system.[6]
-
Analyze the data by comparing the resulting mass spectra with spectral libraries and by interpreting the fragmentation patterns to identify the components of your sample.[6]
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem.
- 3,6-Dichloro-4,5-dimethylpyridazine synthesis - ChemicalBook.
- 10 - Organic Syntheses Procedure.
- Byproduct formation in the synthesis of 6-Ethyl-2,3-dimethylpyridine - Benchchem.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- 2-Chloro-3,6-dimethylpyridine - Apollo Scientific.
- 4-Chloro-2,6-dimethylpyridine - Apollo Scientific.
Sources
- 1. 3,6-Dichloro-4,5-dimethylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Improving the Yield of C-N Coupling with 6-Chloro-3,4-dimethylpyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging heteroaromatic substrate, 6-Chloro-3,4-dimethylpyridazine. The inherent electronic properties and potential for catalyst inhibition make this substrate a unique case for optimization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve high yields and reproducible results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the C-N coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?
A1: Low to no yield is the most frequent issue and typically points to a problem with one of the core components of the reaction: the catalyst's activity, the reagents' purity, or the reaction environment.
-
Causality - Catalyst Inactivity: this compound is an electron-deficient heteroaryl chloride. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and is significantly more challenging than for corresponding bromides or iodides[1][2][3]. Furthermore, the pyridazine nitrogen atoms can act as ligands, coordinating to the palladium center and inhibiting catalytic turnover[1][4].
-
Solutions:
-
Switch to a Pre-activated Catalyst: If you are using a simple palladium salt like Pd(OAc)₂ or PdCl₂, the in-situ reduction to the active Pd(0) species may be inefficient. Using a well-defined, air-stable precatalyst, such as a Buchwald Gen 4 Precatalyst (e.g., XPhos Pd G4), ensures consistent and clean generation of the active LPd(0) species[5][6].
-
Employ a More Active Ligand: Standard phosphine ligands are often insufficient. For this substrate, you need a state-of-the-art, sterically hindered, and electron-rich biaryl phosphine ligand. Ligands like XPhos , RuPhos , or BrettPhos are designed to accelerate both the oxidative addition and the final reductive elimination step, which is crucial for success with chloro-heteroarenes[7][8][9]. The bulkiness of these ligands also helps prevent the pyridazine from binding to the palladium center[1].
-
Verify Reagent Purity: The purity of the amine coupling partner is exceedingly important[5]. Trace impurities can poison the catalyst. If the amine is a liquid, consider passing it through a short plug of activated alumina. Ensure all reagents, especially the base and solvent, are anhydrous and pure[10].
-
Ensure an Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish[10].
-
Q2: My reaction starts, as confirmed by an initial LC-MS check, but it stalls before reaching completion. What is causing catalyst deactivation?
A2: A stalling reaction indicates that the catalyst is active initially but is being consumed or deactivated over time.
-
Causality - Catalyst Degradation Pathways: Besides the aforementioned inhibition by the pyridazine nitrogen, catalyst deactivation can occur if the phosphine ligand dissociates, leading to the formation of inactive palladium black. Amines themselves can also act as ligands for palladium, potentially displacing the desired phosphine ligand and shutting down the catalytic cycle[5].
-
Solutions:
-
Increase Ligand-to-Palladium Ratio: To counteract displacement by the amine, it can be beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or even 2:1) than the default for the precatalyst[5]. This ensures there is sufficient phosphine ligand in solution to maintain the active catalytic species.
-
Lower the Reaction Temperature: While higher temperatures can increase the rate of oxidative addition, they can also accelerate catalyst decomposition pathways. If you are running the reaction at a very high temperature (e.g., >110 °C), try reducing it to 80-100 °C, especially when using a highly active catalyst system.
-
Consider a Different Base: Some strong bases, particularly in polar solvents, can interact with the palladium center and form overly stable, "off-cycle" resting states that slow down or halt catalysis[11][12]. If using a strong base like NaOtBu in a polar solvent, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, or changing to a non-polar solvent like toluene[1].
-
Q3: I am forming a significant amount of a side product where the chlorine on my pyridazine is replaced by hydrogen (hydrodehalogenation). How can I improve selectivity?
A3: The formation of the hydrodehalogenated byproduct (3,4-dimethylpyridazine) is a classic sign that an undesired side reaction is outcompeting the productive C-N bond formation.
-
Causality - β-Hydride Elimination: This side product often arises from a pathway involving β-hydride elimination from the palladium-amido intermediate. This process competes directly with the desired reductive elimination step that forms the C-N bond[4][8].
-
Solutions:
-
Use a Bulky Biaryl Phosphine Ligand: This is the most effective solution. Sterically hindered ligands like XPhos or RuPhos create a congested environment around the palladium center. This steric pressure promotes the C-N reductive elimination, which has a more compact transition state, over the β-hydride elimination pathway[7][8].
-
Optimize the Base/Solvent System: The choice of base and solvent can influence the relative rates of these competing pathways. A systematic screening is often worthwhile. For example, switching from a strong alkoxide base to a carbonate or phosphate may alter the reaction kinetics in favor of the desired product[4].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst system (Palladium source and Ligand) for this compound?
A1: For a challenging substrate like an electron-deficient chloro-pyridazine, a high-performance catalyst system is non-negotiable.
-
Palladium Source: A modern, well-defined precatalyst is strongly recommended for reproducibility and high activity. Buchwald G3 or G4 precatalysts are excellent choices as they are air-stable and provide reliable access to the active LPd(0) species under mild conditions[6].
-
Ligand Selection: The ligand's job is to facilitate the difficult oxidative addition of the C-Cl bond and promote the final reductive elimination. The most successful ligands for this chemistry are bulky, electron-rich dialkylbiaryl phosphines.
| Ligand | Key Characteristics & Use Case |
| XPhos | A highly general and robust ligand for coupling a wide range of primary and secondary amines with aryl chlorides. Often a great starting point[7]. |
| RuPhos | Particularly effective for the arylation of secondary amines. Can sometimes provide better results than XPhos for specific substrate combinations[9][13]. |
| BrettPhos | Excellent for the mono-arylation of primary amines and ammonia surrogates, often minimizing the formation of diarylated side products[13][14]. |
Q2: What is the role of the base, and which one should I choose?
A2: The base has a critical role: it deprotonates the amine (or the palladium-amine complex) to generate the palladium-amido intermediate, which is necessary for the final reductive elimination step[12][15]. The choice of base can dramatically affect reaction rate and functional group compatibility.
| Base | Solvent | Advantages | Disadvantages |
| NaOtBu / KOtBu | Toluene, Dioxane | High reactivity, often allows for lower catalyst loadings and faster reactions[16]. | Low functional group tolerance (incompatible with esters, ketones, nitro groups); can promote side reactions at high temperatures[16]. |
| LiHMDS | THF, Toluene | Tolerates some protic functional groups; useful for lower temperature reactions[9]. | Solid is air-sensitive; can be incompatible with some functional groups at higher temperatures[16]. |
| K₃PO₄ / Cs₂CO₃ | Dioxane, DMF, t-BuOH | Excellent functional group tolerance; good for sensitive substrates[1][16]. | Slower reaction rates, may require higher temperatures or catalyst loadings[16]. |
For this compound, NaOtBu in an apolar solvent like toluene is a powerful starting point if your amine is not base-sensitive. If you have sensitive functional groups, K₃PO₄ is a robust alternative.
Q3: Which solvent is best for this reaction?
A3: The solvent influences reagent solubility and can have a profound effect on the catalytic cycle. Apolar aprotic solvents are generally preferred.
-
Toluene: An excellent first choice. It is non-polar, which can favor the necessary deprotonation step with an anionic base and often gives clean reactions[11].
-
1,4-Dioxane: Another very common and effective solvent. It has slightly higher polarity and solvating power, which can be beneficial for solubility[17].
-
tert-Butanol (t-BuOH): Often used in combination with weaker inorganic bases like K₃PO₄.
The interplay between solvent and base is critical. Theoretical and experimental studies have shown that in non-polar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex. In more polar solvents, dissociation of the halide from the palladium intermediate is easier, but the base can then coordinate to the metal, creating a stable but inactive complex[11][12].
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
Reagents & Stoichiometry
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 142.59 | 143 mg | 1.0 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 87.12 | 105 mg | 1.2 | 1.2 |
| XPhos Pd G4 Precatalyst | 868.51 | 17.4 mg | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (Anhydrous, Degassed) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq), XPhos Pd G4 precatalyst (0.02 eq), and Sodium tert-butoxide (1.4 eq).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Through the septum, add the degassed, anhydrous toluene (5 mL) via syringe, followed by the secondary amine (1.2 eq).
-
Reaction Execution: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired N-coupled product.
Section 4: Visualizing the Process
Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the key steps involved in the palladium-catalyzed C-N bond formation. The success of the reaction depends on the smooth execution of each step in this cycle.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your C-N coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Fors, B. P. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]
-
Kranemann, J. F., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Forsyth, T. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Nilsson, P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC - NIH. Available at: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving electron-deficient pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of functionalizing this important heterocyclic scaffold. The content is structured in a question-and-answer format to directly address common issues and provide field-proven insights for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient pyridazines considered challenging substrates for cross-coupling reactions?
A1: The difficulty arises from the inherent electronic and structural properties of the pyridazine ring.[1]
-
Catalyst Inhibition: The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate strongly to the palladium catalyst.[2][3] This coordination can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and halting the reaction.[3]
-
Difficult Oxidative Addition: While the ring's electron-deficient nature can sometimes facilitate the oxidative addition of palladium to a carbon-halogen bond (often the rate-limiting step), this is not always the case, particularly with less reactive C-Cl bonds.[1][2] Achieving efficient oxidative addition without catalyst inhibition is the central challenge.
Q2: What is the most critical factor to consider when selecting a catalyst system for pyridazine couplings?
A2: The choice of ligand is, without question, the most critical factor.[2] The ligand's role is multifaceted:
-
Facilitating Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, which promotes the insertion of Pd(0) into the carbon-halogen bond.[4]
-
Promoting Reductive Elimination: Sterically bulky ligands accelerate the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the metal center.[4]
-
Preventing Catalyst Deactivation: The steric bulk of the ligand can create a "protective pocket" around the palladium atom, physically hindering the pyridazine nitrogens from coordinating to and deactivating the catalyst.
For these reasons, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often the catalysts of choice for these challenging substrates.[2][5]
Q3: I have a choice between a chloro-, bromo-, or iodo-pyridazine. Which one should I use?
A3: The reactivity of halopyridazines in oxidative addition generally follows the trend of bond strength: C-I > C-Br > C-Cl.[6]
-
Iodo-pyridazines: These are the most reactive and typically require milder reaction conditions. However, they are often more expensive and can be less stable.[7] Deiodination can sometimes be a competing side reaction.[7]
-
Chloro-pyridazines: These are attractive starting materials due to their lower cost and wider availability. However, the strength of the C-Cl bond makes them the least reactive.[4] Successful coupling of chloropyridazines almost always requires a highly active catalyst system, typically featuring bulky, electron-donating ligands.[2][4]
-
Bromo-pyridazines: These offer a good balance of reactivity and stability, making them a common and practical choice for many applications.
Your choice will depend on a balance of cost, availability, and the robustness of the catalyst system you plan to employ.
Troubleshooting Guide
Issue 1: My reaction shows low or no conversion of the starting material.
This is the most common issue. A systematic check of the reaction components is the best approach.
-
Potential Cause 1: Catalyst Deactivation.
-
Why it happens: The active Pd(0) species is highly sensitive to oxygen.[3] An incomplete inert atmosphere allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, often visible as black palladium precipitate ("palladium black").[3]
-
Solution: Ensure your reaction flask is rigorously purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.[8]
-
-
Potential Cause 2: Inefficient Catalyst System.
-
Why it happens: The combination of palladium precursor and ligand is not active enough for the specific pyridazine substrate. The electron-deficient nature and coordinating ability of the pyridazine ring demand a highly active catalyst.[1][2]
-
Solution:
-
Switch to a More Robust Ligand: If using a simple ligand like PPh₃, switch to a more electron-rich and sterically bulky ligand. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for these substrates.[2][5][9]
-
Use a Pre-catalyst: Air-stable palladium(II) pre-catalysts (e.g., G3-XPhos, G4-SPhos) are designed to reliably generate the active Pd(0) species in situ, overcoming issues with inefficient reduction of standard Pd(II) sources like Pd(OAc)₂.[2]
-
-
-
Potential Cause 3: Poor Reagent Quality or Stability.
-
Why it happens: Reagents can degrade over time. Boronic acids, for example, can undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon standing.[2] Solvents may contain peroxides or water.
-
Solution: Use fresh, high-purity reagents and anhydrous, degassed solvents.[3] If using a boronic acid that has been stored for a long time, consider converting it to a more stable pinacol ester derivative.
-
-
Potential Cause 4: Incorrect Base or Solvent.
-
Why it happens: The base plays a crucial role, particularly in Suzuki couplings where it activates the boronic acid for transmetalation.[4] The solvent affects the solubility of all components and the stability and activity of the catalytic species.[2]
-
Solution: For Suzuki couplings, a common starting point is an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like dioxane/water or toluene/water.[10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required in anhydrous solvents like toluene or dioxane.[9] Screen a variety of bases and solvents if initial attempts fail.
-
dot graph TD; A[Low or No Conversion] --> B{Is Palladium Black Visible?}; B -- Yes --> C[Probable Catalyst Deactivation via Oxidation]; C --> D["Improve Inert Atmosphere Technique (Degas Solvents, Purge Flask)"]; B -- No --> E{What Type of Ligand is Used?}; E -- "Simple (e.g., PPh₃)" --> F["Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC)"]; F --> G[Re-run Experiment]; E -- "Bulky/Modern Ligand" --> H{Are Reagents Fresh?}; H -- No --> I[Use Freshly Opened/Purified Reagents & Anhydrous Solvents]; I --> G; H -- Yes --> J[Screen Different Bases and/or Increase Temperature];
end Troubleshooting workflow for low conversion.
Issue 2: Significant formation of homo-coupled byproducts is observed.
Homo-coupling consumes starting materials and complicates purification.[1]
-
In Suzuki-Miyaura Couplings (Boronic Acid Homo-coupling):
-
Why it happens: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow relative to the competing homo-coupling pathway.[1][7]
-
Solutions:
-
Rigorous Degassing: As with catalyst deactivation, ensuring a completely oxygen-free environment is the first line of defense.[7]
-
Use Boronic Esters: Pinacol boronic esters are generally more stable and less prone to homo-coupling than their corresponding boronic acids.[1]
-
Slow Addition: Adding the boronic acid/ester slowly via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homo-coupling reaction.[1]
-
-
-
In Sonogashira Couplings (Glaser Coupling):
-
Why it happens: The copper(I) co-catalyst, traditionally used in Sonogashira reactions, is also an efficient catalyst for the oxidative homo-coupling of terminal alkynes to form diynes (Glaser-Hay coupling).[7]
-
Solution: Switch to copper-free Sonogashira conditions .[7] These protocols rely on a highly active palladium catalyst to function without the copper co-catalyst, completely eliminating this side reaction pathway. If copper is necessary, its loading should be minimized.
-
Issue 3: I have a good yield, but the product is difficult to purify.
-
Why it happens: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] This leads to significant peak tailing, poor separation, or even irreversible binding of the product to the column.[7]
-
Solutions:
-
Use Deactivated Media: Perform column chromatography using deactivated (neutral) silica gel or alumina.[7]
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to compete with your product for binding sites on the silica gel.
-
Alternative Purification: If chromatography fails, consider other methods like recrystallization or distillation (if the product is thermally stable).
-
Recommended Catalyst Systems & Protocols
The optimal catalyst system is highly dependent on the specific substrates. However, the following table provides robust starting points for reaction development.
| Reaction Type | Halide | Palladium Source | Recommended Ligand | Typical Base | Typical Solvent | Ref. |
| Suzuki-Miyaura | Cl, Br | Pd₂(dba)₃ or G3-XPhos | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O | [2] |
| Sonogashira (Cu-free) | I, Br | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | (if needed) SPhos | Cs₂CO₃ or Et₃N | DMF or Dioxane | [7] |
| Buchwald-Hartwig | Cl, Br | Pd₂(dba)₃ or G2-RuPhos | RuPhos or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | [9] |
General Protocol for a Suzuki-Miyaura Coupling of a Chloropyridazine
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup (Inert Atmosphere): To a dry, oven-baked Schlenk flask, add the chloropyridazine (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography on neutral silica gel or alumina.[7]
References
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem.
- How to avoid low yields in cross-coupling reactions of 3-chloropyridazines. Benchchem.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. Benchchem.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- Sonogashira coupling. Wikipedia.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Stille Coupling. OpenOChem Learn.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Stille Coupling. NROChemistry.
- Stille Coupling. Organic Chemistry Portal.
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- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Palladium Catalyst Removal from Pyridazine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from pyridazine-containing reaction mixtures. The unique coordinating properties of the pyridazine moiety can present specific difficulties not seen with other heterocycles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the required purity standards for your intermediates and final products.
Troubleshooting Guides
This section addresses specific, common issues encountered during the palladium removal process in a practical question-and-answer format.
Issue 1: My reaction mixture is black and colloidal particles pass through standard filters.
Question: After my cross-coupling reaction, the crude mixture is a fine black suspension. Even after filtering through standard filter paper or a sintered funnel, the filtrate remains dark grey or black. What is happening and how can I fix it?
Answer:
This is a classic sign of the formation of "palladium black," which consists of fine, often colloidal, nanoparticles of Pd(0).[1] These particles are a common byproduct of Pd(0)/Pd(II) catalytic cycles, especially under reducing conditions or upon reaction completion.[2][3] Due to their small size, they can easily pass through the pores of standard filtration media.
Causality: The pyridazine ring itself can sometimes stabilize these nanoparticles, preventing their agglomeration into larger, more easily filterable particles.
Solutions:
-
Filtration through Celite®: This is the most common and effective first step. Celite (diatomaceous earth) is a filter aid that forms a porous filter cake capable of trapping these fine particles.[4][5] Passing the entire reaction mixture through a thick pad of Celite (2-5 cm) over a sintered glass funnel will typically remove the majority of palladium black.[4]
-
Oxidative Workup: Before filtration, you can add a mild oxidizing agent (like air bubbled through the solution, or a small amount of H₂O₂) to convert the insoluble Pd(0) black into more soluble Pd(II) species. These Pd(II) salts can then be removed by an aqueous wash or captured more effectively by a scavenger. This should be done with caution, ensuring your product is stable to the oxidant.
-
Solvent Manipulation: Diluting the reaction mixture with a less polar solvent in which the palladium colloids are less stable can sometimes induce aggregation, making filtration more effective.
Issue 2: Residual palladium levels are still high (>100 ppm) after treatment with a scavenger resin.
Question: I've treated my product with a thiol-based scavenger resin, but ICP-MS analysis shows I still have unacceptably high levels of palladium. Why isn't the scavenger working effectively?
Answer:
This is a frequent challenge when working with pyridazines. The two adjacent nitrogen atoms of the pyridazine ring act as a bidentate ligand, forming a stable chelate with soluble palladium species.[6] This palladium-pyridazine complex can be highly soluble and may have a lower affinity for the scavenger than desired.
Causality: The stability of the Pd-pyridazine complex competes directly with the binding of palladium to the scavenger's functional groups.[7]
Solutions:
-
Optimize Scavenger Choice and Conditions:
-
Scavenger Type: While thiol-based scavengers are a good starting point, consider scavengers with different functional groups that may have a higher affinity for palladium, such as dimercaptotriazine (DMT) or other multidentate ligands.[8][9]
-
Increase Equivalents & Time: Use a higher excess of the scavenger resin (e.g., 5-10 equivalents relative to palladium) and increase the treatment time (e.g., from 2 hours to 18-24 hours). Gentle heating (40-50 °C) can also improve the kinetics of scavenging, provided your product is thermally stable.[8][10]
-
-
pH Adjustment: The coordination of pyridazine to palladium can sometimes be disrupted by altering the pH. A careful wash with a dilute, non-coordinating acid (e.g., dilute HCl) can protonate the pyridazine nitrogens, breaking the complex and "releasing" the palladium, making it more available for scavenging. This must be tested carefully to avoid product degradation or salt formation issues.
-
Competitive Ligand Addition: Adding a simple, highly-coordinating, and easily removable ligand (like a small amount of triphenylphosphine) can sometimes displace the pyridazine from the palladium, allowing the scavenger to capture the resulting palladium-phosphine complex more effectively.
Issue 3: I'm losing a significant amount of my pyridazine product during activated carbon treatment.
Question: I used activated carbon to remove palladium, and while it was effective, my final yield dropped by 30%. How can I prevent my product from sticking to the carbon?
Answer:
Activated carbon is a highly effective but non-selective adsorbent.[11] Its large, porous surface area can adsorb a wide range of organic molecules, not just the palladium catalyst.[10] Pyridazines, being relatively polar and containing nitrogen atoms, can have a particularly high affinity for the carbon surface, leading to significant product loss.[8]
Solutions:
-
Minimize the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a screening experiment using 1-2 wt% (relative to your crude product) and increase incrementally only if needed, monitoring both palladium removal and product recovery.[6]
-
Solvent Selection: Perform the carbon treatment in a solvent where your product is highly soluble. This helps to keep the product in the solution phase and reduces its tendency to adsorb onto the carbon.[8]
-
Thorough Washing: After filtering off the activated carbon, wash the filter cake extensively with fresh, hot solvent to recover as much of the adsorbed product as possible.
-
Use Specialized Carbons: Some vendors offer specialized activated carbons with modified surface properties that are designed to be more selective for precious metals over organic products.[12][13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium removal method for my specific pyridazine derivative?
A1: The optimal method depends on several factors: the oxidation state of the palladium, the scale of your reaction, the required final purity, and the properties of your product. The following decision tree can guide your choice.
Caption: Decision tree for selecting a palladium removal method.
Q2: What are the acceptable residual palladium limits in pharmaceutical products?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines. In the ICH Q3D guideline, palladium is a Class 2B element.[14] For oral drug products, the Permitted Daily Exposure (PDE) is 100 µ g/day .[15] This translates to a concentration limit, often cited as 10 ppm (µg/g), assuming a daily drug dose of 10 grams.[16] For parenteral (injected) drugs, the limit is much stricter at 10 µ g/day , which can translate to a 1 ppm concentration limit.[15][16]
Q3: How can I accurately quantify the amount of residual palladium?
A3: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[17][18] This technique offers extremely low detection limits (in the parts-per-billion range) and is highly accurate.[18][19] For less sensitive, in-process checks, Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) can also be used.[20]
Q4: Can the palladium catalyst be recovered and recycled?
A4: Yes, recovery and recycling are economically and environmentally important.[21] If using activated carbon, the palladium can be recovered by burning the carbon support and treating the resulting ash.[11] When using scavenger resins, the bound palladium can sometimes be eluted with a strong acid or a complexing agent, allowing for the regeneration of the resin and recovery of the metal.
Comparison of Common Palladium Removal Methods
The table below summarizes the key characteristics of the most common removal techniques to aid in your selection process.
| Method | Typical Efficiency | Selectivity | Cost | Scalability | Key Disadvantage |
| Scavenger Resins | >95% (to <10 ppm)[22] | High | High | Good | Resin cost, optimization required |
| Activated Carbon | 80-98%[23] | Low | Low | Excellent | Non-specific product adsorption[10] |
| Celite Filtration | Variable | N/A (for Pd(0)) | Very Low | Excellent | Only effective for insoluble Pd(0)[1] |
| Chromatography | Variable/Unpredictable[24] | Moderate | Moderate | Poor | Can be ineffective; may require a subsequent scavenging step[24][25] |
| Crystallization | Variable | Low | Low | Good | Can sometimes concentrate impurities[26] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Scavenger Resin
This protocol is a general guideline for using a solid-supported scavenger.
-
Dissolution: After initial workup and removal of any solid Pd(0) via Celite filtration, dissolve the crude pyridazine product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of ~50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial molar amount of palladium catalyst used).
-
Agitation: Stir the mixture vigorously at room temperature or at a slightly elevated temperature (e.g., 40-50 °C) for 4-18 hours. The optimal time should be determined experimentally.[27]
-
Filtration: Filter the mixture through a fritted funnel or filter paper to remove the solid scavenger.[8]
-
Washing: Wash the collected scavenger on the filter with two to three portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium level.[17]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon, with an emphasis on minimizing product loss.
-
Dissolution: Dissolve the crude product in a solvent in which it has very high solubility.
-
Carbon Addition: Add activated carbon (start with 2-5 wt% relative to the mass of the crude product).[6]
-
Stirring: Stir the suspension vigorously at room temperature for 1-4 hours. Longer times may increase product adsorption.
-
Filtration: Prepare a filter funnel with a 1-2 cm pad of Celite. Filter the entire mixture through this pad to remove the activated carbon. The Celite pad is crucial for trapping fine carbon particles.[6]
-
Washing: Wash the Celite/carbon filter cake thoroughly with several portions of fresh, hot solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration and calculate the process yield.
Troubleshooting Workflow for Scavenger Inefficiency
Use this workflow if your initial scavenger treatment fails to reach the desired purity.
Caption: Troubleshooting workflow for underperforming scavenger resins.
References
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. Retrieved from [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Retrieved from [Link]
-
Welch, C. J., et al. (2021). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from [Link]
-
Sharififard, H., et al. (2017). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. ResearchGate. Retrieved from [Link]
-
Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey. Retrieved from [Link]
-
Garrett, C. E., et al. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
Various Authors. (2013). Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. Retrieved from [Link]
-
Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bastin, R. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]
-
Bastin, R. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. Retrieved from [Link]
-
Yoo, K., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. Retrieved from [Link]
-
Virginia Commonwealth University. (2025). Palladium Catalysts for C-H Reactions. VCU TechTransfer and Ventures. Retrieved from [Link]
-
Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
-
Friščić, T. (2019). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). ICH guideline Q3D(R2) on elemental impurities. EMA. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Various Authors. (2024). Purification Troubleshooting. Reddit. Retrieved from [Link]
-
Various Authors. (2021). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Retrieved from [Link]
-
Various Authors. (2025). Your trick to remove residual palladium. Reddit. Retrieved from [Link]
-
Vanhaecke, F., & Degryse, F. (2004). Analysis of palladium by high resolution ICP-MS. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]
-
Fantasia, S., et al. (2017). ICP-MS analyses of residual palladium in products 4 and 11. ResearchGate. Retrieved from [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). ICH. Retrieved from [Link]
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Technical Support Center: Overcoming Low Reactivity of 6-Chloro-3,4-dimethylpyridazine in Coupling Reactions
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 6-Chloro-3,4-dimethylpyridazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this specific pyridazine core. We will delve into the root causes of its low reactivity and provide actionable troubleshooting strategies and optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Understanding the Challenge: Why is this compound a Difficult Substrate?
The low reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors.
-
Electronic Effects: The pyridazine ring is an electron-deficient heteroaromatic system. This inherent electron deficiency can make the initial, crucial step of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the C-Cl bond—energetically unfavorable.[1] Furthermore, the nitrogen atoms in the ring can act as ligands, coordinating to the palladium catalyst and potentially causing inhibition or deactivation.[1]
-
Steric Hindrance: The presence of two methyl groups at the C3 and C4 positions introduces significant steric bulk around the C6-Cl reaction center. This steric hindrance can impede the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.
Overcoming these challenges requires careful selection of catalysts, ligands, bases, and reaction conditions tailored to activate this recalcitrant C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: I am seeing no reaction or very low conversion with my this compound. What's the first thing I should check?
A: The most critical factor for success is the catalyst system.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You must use a more active catalyst system, typically a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a specialized, bulky, and electron-rich phosphine ligand.[1][2] Also, ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the active Pd(0) catalyst.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A: The two most common side reactions are dehalogenation (replacement of -Cl with -H) and homocoupling of your coupling partner (e.g., boronic acid).
-
Dehalogenation: This can be minimized by ensuring a scrupulously oxygen-free environment and by selecting an appropriate ligand that favors reductive elimination over competing pathways.[2]
-
Homocoupling: This is often promoted by oxygen.[2] Ensure all solvents are properly degassed before use. Using a slight excess (1.1–1.2 equivalents) of the boronic acid or alkyne can be beneficial, but a large excess should be avoided.[2]
Q3: Does the choice of base matter significantly?
A: Absolutely. The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction).[2][3] For a challenging substrate like this, a stronger, non-nucleophilic base is often required. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] The solubility of the base is also important; ensure it is at least partially soluble in your chosen solvent system.[2][4]
Troubleshooting Guide: Reaction-Specific Issues & Solutions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but its application to this compound requires robust conditions.
Issue: My Suzuki reaction fails to initiate or gives very low yield (<10%).
-
Root Cause Analysis: This is almost always a problem with the oxidative addition step. The C-Cl bond is not being activated effectively.
-
Solution 1: Upgrade Your Ligand. Standard phosphine ligands are insufficient. Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1][2] These ligands stabilize the Pd(0) center, increase its electron density, and facilitate the cleavage of the strong C-Cl bond.
-
Solution 2: Increase Temperature. Many couplings with aryl chlorides require higher temperatures (90-110 °C) to overcome the activation energy barrier for oxidative addition.[1]
-
Solution 3: Check Your Reagents. Ensure your boronic acid is pure and has not degraded (protodeboronation).[1] Consider using boronic esters (e.g., pinacol esters), which can be more stable.
Issue: I'm getting a significant amount of dehalogenated starting material.
-
Root Cause Analysis: This side reaction can occur if the catalytic cycle is interrupted after oxidative addition. It can be promoted by trace water or if the transmetalation step is slow.
-
Solution 1: Use a Stronger, Drier Base. Switch to anhydrous K₃PO₄ or Cs₂CO₃. Ensure your solvent is rigorously dried.
-
Solution 2: Choose the Right Solvent. A mixture of a non-polar organic solvent like toluene or dioxane with a minimal amount of water is often effective.[2] The water is necessary to activate the boronic acid, but too much can promote side reactions.
Comparative Data: Catalyst Systems for Suzuki Coupling of Chloro-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Low (<30%) | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | High | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | Moderate-High | [5] |
Buchwald-Hartwig Amination
Forming a C-N bond with this substrate is particularly challenging due to potential catalyst inhibition by both the pyridazine nitrogens and the amine coupling partner.
Issue: My amination reaction is sluggish and incomplete.
-
Root Cause Analysis: The combination of an electron-deficient halide and a nucleophilic amine can lead to complex catalyst speciation and deactivation.
-
Solution 1: Use a Specialized Ligand. Bidentate ligands like BINAP or DPPF were early improvements.[3] However, for chloro-heterocycles, modern bulky monophosphine ligands (e.g., XPhos, BrettPhos) or specialized N-heterocyclic carbene (NHC) ligands are often superior as they are less prone to displacement.[6][7]
-
Solution 2: Employ a Strong, Sterically Hindered Base. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for Buchwald-Hartwig aminations.[5] They are strong enough to deprotonate the amine without acting as competing nucleophiles.
-
Solution 3: Consider a Pre-catalyst. Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[8]
Issue: The reaction works with aniline but not with my aliphatic amine.
-
Root Cause Analysis: Aliphatic amines are more basic and can be more effective at coordinating to and inhibiting the palladium center. The catalytic cycle for different amine classes can vary.[9]
-
Solution: Tailor the Ligand to the Amine. The optimal ligand can depend on the nucleophile class.[9] For primary aliphatic amines, ligands like BrettPhos have been specifically designed.[10] A screening of different Buchwald ligands is often necessary to find the optimal choice for your specific amine.
Sonogashira Coupling
The Sonogashira reaction couples the chloro-pyridazine with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[11][12]
Issue: My Sonogashira reaction yields are low, and I see a lot of alkyne homocoupling (Glaser coupling).
-
Root Cause Analysis: The Glaser homocoupling byproduct is promoted by oxygen and catalyzed by the copper co-catalyst.[13][14] If the main palladium cycle is slow (due to poor oxidative addition), the copper-catalyzed side reaction can dominate.
-
Solution 1: Rigorous Degassing. This is critical. Purge your reaction mixture and solvents thoroughly with an inert gas (argon) to remove all traces of oxygen.
-
Solution 2: Use an Amine Base/Solvent. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serve as both the base and the solvent (or co-solvent).[13] This helps to scavenge the HCl produced and maintain a basic environment.
-
Solution 3: Consider Copper-Free Conditions. Several modern protocols for Sonogashira couplings avoid the use of copper, which eliminates the Glaser coupling side reaction. These methods often require more specialized palladium catalysts/ligands but can provide cleaner reaction profiles for sensitive substrates.
Visualizing the Workflow
General Troubleshooting Workflow
This diagram outlines a logical decision-making process when a coupling reaction with this compound fails.
Caption: Troubleshooting decision tree for coupling reactions.
Simplified Suzuki Catalytic Cycle
This diagram highlights the key challenge in the Suzuki-Miyaura catalytic cycle for an unreactive aryl chloride.
Caption: The challenging oxidative addition step in the Suzuki cycle.
Recommended General Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, based on methods proven effective for similar challenging chloro-heterocycles.[2][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, anhydrous powder [K₃PO₄] (2.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio), degassed separately for 30 minutes with argon.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd(OAc)₂ and SPhos ligand to the vial.
-
Solvent Addition: Add the degassed toluene, followed by the degassed water, via syringe.
-
Inert Atmosphere: Seal the vessel, and purge the headspace with argon for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. (2025). Benchchem.
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. (2025). Benchchem.
- How to avoid low yields in cross-coupling reactions of 3-chloropyridazines. (n.d.). Benchchem.
-
Wikipedia Contributors. (2023, April 22). Buchwald–Hartwig amination. In Wikipedia. Available from: [Link]
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). Benchchem.
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Available from: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Wikipedia Contributors. (2023, August 28). Sonogashira coupling. In Wikipedia. Available from: [Link]
-
Ramesh, H. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available from: [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available from: [Link]
-
Choy, P. Y., & So, C. M. (2013). Sonogashira coupling reaction with diminished homocoupling. The Journal of Organic Chemistry, 78(24), 12471-12476. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
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Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to 1H and 13C NMR Analysis of 6-Chloro-3,4-dimethylpyridazine and Its Analogs
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a critical step in the journey from discovery to application. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed insights into molecular architecture. This guide offers an in-depth analysis of the 1H and 13C NMR spectral features of 6-Chloro-3,4-dimethylpyridazine, a substituted pyridazine with potential applications in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will provide a robust predictive analysis grounded in the fundamental principles of NMR and a comparative study with structurally related, well-characterized pyridazine derivatives.
The pyridazine core is a common motif in pharmacologically active molecules, and understanding the influence of various substituents on its electronic environment is paramount for rational drug design.[1] The interplay of the electron-withdrawing nitrogen atoms and chlorine substituent, alongside the electron-donating methyl groups in this compound, creates a unique spectral fingerprint. This guide will dissect these influences to provide a comprehensive understanding of its NMR characteristics.
Predicted 1H and 13C NMR Spectral Data of this compound
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. Based on established substituent effects in pyridazine and other heterocyclic systems, we can predict the approximate chemical shifts for the protons and carbons of this compound.[2][3]
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-5 | ~7.5 - 7.7 | Singlet | Located between two electron-donating methyl groups and adjacent to a carbon bearing a chlorine atom. |
| 3-CH₃ | ~2.3 - 2.5 | Singlet | Methyl group on an electron-deficient aromatic ring. |
| 4-CH₃ | ~2.2 - 2.4 | Singlet | Methyl group on an electron-deficient aromatic ring, likely slightly more shielded than the 3-CH₃. |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~158 - 162 | Attached to a nitrogen atom and a methyl group. |
| C-4 | ~135 - 139 | Attached to a methyl group and adjacent to a carbon with a proton. |
| C-5 | ~128 - 132 | Attached to a proton and adjacent to a carbon with a chlorine atom. |
| C-6 | ~150 - 154 | Attached to a nitrogen atom and a chlorine atom. |
| 3-CH₃ | ~18 - 22 | Methyl carbon on an aromatic ring. |
| 4-CH₃ | ~16 - 20 | Methyl carbon on an aromatic ring. |
The Causality Behind Experimental Choices: Understanding Substituent Effects
The predicted chemical shifts are a direct consequence of the electronic interplay of the substituents on the pyridazine ring.
-
Nitrogen Atoms: The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, leading to a general deshielding of all ring protons and carbons compared to benzene.[2]
-
Chlorine Atom: The chlorine atom at the C-6 position exerts a significant deshielding effect on the attached carbon (C-6) due to its electronegativity. Its influence on the proton at C-5 is also deshielding, though to a lesser extent.
-
Methyl Groups: The methyl groups at C-3 and C-4 are electron-donating, which tends to shield the attached carbons and adjacent ring positions.[3] This effect is evident in the slightly upfield predicted shifts for the methyl protons and carbons.
The combination of these effects results in a distinct pattern of chemical shifts that allows for the confident identification of the compound.
Comparative Analysis with Structural Analogs
To anchor our predictions in experimental reality, a comparison with the known NMR data of structurally similar compounds is invaluable. We will consider pyridazine and 3,6-dichloropyridazine as key comparators.
Table 3: Comparative 1H and 13C NMR Data
| Compound | Solvent | 1H Chemical Shifts (δ ppm) | 13C Chemical Shifts (δ ppm) | Reference |
| Pyridazine | CDCl₃ | H-3/6: 9.21, H-4/5: 7.51 | C-3/6: 150.8, C-4/5: 126.8 | [4] |
| 3,6-Dichloropyridazine | - | - | C-3/6: 151.7, C-4/5: 130.3 | [4] |
| This compound (Predicted) | CDCl₃ | H-5: ~7.5-7.7, 3-CH₃: ~2.3-2.5, 4-CH₃: ~2.2-2.4 | C-3: ~158-162, C-4: ~135-139, C-5: ~128-132, C-6: ~150-154, 3-CH₃: ~18-22, 4-CH₃: ~16-20 | - |
This comparison highlights how the introduction of methyl and chloro substituents modifies the electronic landscape of the pyridazine ring, leading to predictable changes in the NMR spectra. For instance, the presence of the two methyl groups in our target compound is expected to cause a significant upfield shift of the remaining ring proton (H-5) compared to the aromatic protons of pyridazine itself.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is fundamental for accurate structural elucidation. The following is a detailed, step-by-step methodology for the 1H and 13C NMR analysis of this compound and similar compounds.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle vortexing or sonication can aid this process. The choice of solvent is critical as it can influence chemical shifts.[5][6]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical solvent peak.[7]
-
1H NMR Acquisition:
-
Pulse Program: Employ a standard one-pulse sequence.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse sequence to obtain singlets for each carbon, simplifying the spectrum.
-
Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-180 ppm for this type of compound).[8]
-
Relaxation Delay and Number of Scans: Employ a longer relaxation delay and a significantly larger number of scans compared to 1H NMR to compensate for the lower natural abundance and longer relaxation times of the 13C nucleus.[7]
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons.[9][10]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phasing and Baseline Correction: Phase and baseline correct the resulting spectra to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integration and Analysis: Integrate the signals in the 1H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of the NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound.
Conclusion
The comprehensive 1H and 13C NMR analysis of this compound, though based on predictive data, provides a solid framework for its structural characterization. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous structures, researchers can confidently interpret the NMR spectra of this and related pyridazine derivatives. The detailed experimental protocol outlined in this guide serves as a robust starting point for obtaining high-quality, reproducible data, which is the cornerstone of reliable structural elucidation in the field of drug discovery and development. The application of advanced 2D NMR techniques will further solidify the assignments and provide a complete picture of the molecular connectivity.
References
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
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Multinuclear magnetic resonance study of the structure and tautomerism of azide and iminophosphorane derivatives of chloropyridazines - Sci-Hub. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]
-
13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
13C NMR Chemical Shift - Oregon State University. [Link]
-
Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4 - ResearchGate. [Link]
-
(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]
-
(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]
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- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
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Comparative Guide to HPLC and LC-MS Methods for Analyzing 6-Chloro-3,4-dimethylpyridazine Reactions
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving 6-Chloro-3,4-dimethylpyridazine. As researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate reaction monitoring, impurity profiling, and ensuring the quality of synthesized compounds. This document will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to guide your analytical strategy.
The Analytical Challenge: Monitoring this compound Reactions
The analysis of this compound and its reaction mixtures presents a unique set of challenges. Pyridazine derivatives, being basic nitrogen-containing heterocycles, are prone to peak tailing in reversed-phase HPLC due to interactions with residual silanol groups on the silica-based stationary phase. Furthermore, the synthesis of such compounds can lead to a variety of impurities, including unreacted starting materials, isomers, over-reacted products, and degradation products. A robust analytical method must be able to separate the main component from these potential impurities and provide accurate quantification or identification.
HPLC-UV Method: The Workhorse for Quantitative Analysis
For routine reaction monitoring and quantification of this compound, HPLC with UV detection is a powerful and widely accessible technique. Its high resolution and the presence of a UV chromophore in the pyridazine ring make it well-suited for this purpose.
Rationale for Method Development
The key to a successful HPLC method for basic compounds like this compound lies in mitigating undesirable secondary interactions with the stationary phase. This is typically achieved by:
-
Column Selection: Employing a modern, end-capped C18 column with high-purity silica minimizes the number of accessible silanol groups.
-
Mobile Phase pH Control: Maintaining the mobile phase pH at a low value (e.g., using formic or trifluoroacetic acid) ensures that the basic pyridazine nitrogen is fully protonated. This consistent charge state leads to improved peak shape and reproducibility.
-
Use of Additives: Mobile phase additives like ammonium formate or ammonium acetate can further mask residual silanols and improve peak symmetry.
Experimental Protocol: HPLC-UV for Quantification
This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific reaction mixtures.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10-90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).
- Injection Volume: 5 µL.
2. Sample Preparation:
- Accurately weigh and dissolve a sample of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
- The method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance of a validated HPLC-UV method for the analysis of this compound.
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.03 µg/mL |
LC-MS Method: Unraveling Impurity Profiles
While HPLC-UV is excellent for quantification, it falls short in identifying unknown impurities, as it provides no structural information. This is where the power of Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable. By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, we can obtain molecular weight information for each component in a mixture, which is crucial for impurity identification.
The Advantage of Mass Spectrometry
For the analysis of this compound, LC-MS offers several key advantages:
-
Molecular Weight Determination: Provides the molecular weight of the parent compound and any impurities, facilitating their identification.
-
Isotopic Pattern Analysis: The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which serves as a powerful tool for confirming the presence of chlorinated compounds.
-
High Sensitivity: LC-MS, particularly with modern mass analyzers, offers exceptional sensitivity, enabling the detection and characterization of trace-level impurities.
Workflow for Impurity Identification using LC-MS
Caption: Workflow for impurity identification using LC-MS.
Experimental Protocol: LC-MS for Impurity Identification
Instrumentation: An LC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
1. Chromatographic Conditions:
- The same chromatographic conditions as the HPLC-UV method can generally be used, ensuring compatibility of the mobile phase with the mass spectrometer (volatile buffers like ammonium formate are preferred over non-volatile buffers like phosphate).
2. Mass Spectrometry Parameters (Example for ESI+):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 300 °C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Range: m/z 50-500.
3. Data Analysis:
- Extract ion chromatograms for the expected m/z of this compound and potential impurities.
- Examine the mass spectra of unknown peaks for their molecular weight and isotopic patterns.
Potential Impurities in this compound Synthesis
The following table lists some hypothetical but chemically plausible impurities that could be identified by LC-MS during the synthesis of this compound.
| Compound | Structure | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₇ClN₂ | 143.0371 |
| 3,4-Dimethylpyridazine | C₆H₈N₂ | 109.0760 |
| Dichloro-3,4-dimethylpyridazine | C₆H₆Cl₂N₂ | 176.9981 |
| 6-Hydroxy-3,4-dimethylpyridazine | C₆H₈N₂O | 125.0655 |
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Application | Quantitative analysis, purity assessment | Impurity identification, structural elucidation |
| Sensitivity | Good | Excellent to outstanding |
| Selectivity | Based on chromatographic separation and UV absorbance | Based on chromatographic separation and mass-to-charge ratio |
| Information Provided | Retention time, UV absorbance | Retention time, mass-to-charge ratio, isotopic pattern, fragmentation data |
| Cost | Lower | Higher |
| Complexity | Simpler to operate and maintain | More complex, requires specialized expertise |
| Regulatory Acceptance | Widely accepted for routine QC | Essential for impurity characterization and submission |
Decision-Making Framework: Choosing the Right Tool
The choice between HPLC-UV and LC-MS is driven by the analytical objective. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting between HPLC-UV and LC-MS.
References
- National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
- BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Tanna, S., & Mishra, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 75-87.
- BenchChem. (n.d.). HPLC Analysis of 3-Hydrazinylpyridazine Derivatives.
- Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
- Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3625-3635.
- Conti, P., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(9), 1226.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- MDPI. (2021). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Agilent Technologies. (2023). Analysis of Short- and Medium- Chain Chlorinated Paraffins in Textiles and Leather Using Triple Quadrupole LC/MS.
- ResearchGate. (2018). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products.
Navigating the Reactivity Landscape: A Comparative Guide to Chloro- vs. Bromo-Pyridazines in Synthetic Chemistry
For Immediate Publication
Shanghai, China – January 19, 2026 – In the intricate world of pharmaceutical and materials science research, the pyridazine scaffold stands as a cornerstone for the development of novel molecular entities. The reactivity of halopyridazines, in particular, dictates the feasibility and efficiency of synthetic routes. This guide provides a comprehensive, data-driven comparison of the reactivity between chloro-pyridazines and bromo-pyridazines, offering researchers and drug development professionals a clear roadmap for strategic synthetic planning.
Introduction: The Halogen's Decisive Role
Halogenated pyridazines are indispensable building blocks in organic synthesis. The nature of the halogen substituent profoundly influences the molecule's reactivity in two of the most pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding the nuanced differences between chloro- and bromo-pyridazines is paramount for optimizing reaction conditions, maximizing yields, and achieving desired synthetic outcomes.
This guide will delve into the theoretical underpinnings of their reactivity, present comparative experimental data, and provide detailed, validated protocols for key transformations.
Nucleophilic Aromatic Substitution (SNAr): An Inverted Order of Reactivity
The SNAr reaction is a fundamental tool for functionalizing electron-deficient aromatic rings like pyridazine.[1][2] The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy Meisenheimer intermediate.
A common misconception is to extrapolate the leaving group ability from aliphatic SN2 reactions (I > Br > Cl > F). However, in SNAr, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, a step that disrupts aromaticity.[3][4] The stability of this intermediate is crucial, and more electronegative halogens can better stabilize the developing negative charge through inductive effects. This leads to the "element effect," where the typical reactivity order is F > Cl ≈ Br > I.[3][5]
Therefore, in many SNAr scenarios, chloro-pyridazines can exhibit reactivity comparable to or even slightly greater than their bromo- counterparts, especially when the pyridazine ring is highly activated by electron-withdrawing groups.[5] However, the specific nucleophile, solvent, and substitution pattern can influence this trend.[5] For instance, some studies on halo-1,2,3-triazines have shown bromo-derivatives to be more effective.[6]
Key Mechanistic Steps in SNAr:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion (Meisenheimer complex). This step is typically rate-determining.[4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion. This step is generally fast.[4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of the Weaker Bond
In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily dictated by the strength of the carbon-halogen bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond.[7][8][9]
The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond in bromo-pyridazines is more readily cleaved by the palladium catalyst than the C-Cl bond in their chloro-analogs.[7] This translates to bromo-pyridazines generally exhibiting higher reactivity, allowing for:
-
Milder reaction conditions (lower temperatures, lower catalyst loadings)
-
Faster reaction rates
-
Higher yields[7]
This trend holds true for various cross-coupling reactions, including Suzuki-Miyaura[10][11] and Buchwald-Hartwig amination.[12]
Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling:
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Data Summary
The following table summarizes the general reactivity trends and typical reaction conditions for chloro- and bromo-pyridazines in key transformations.
| Reaction Type | Reactivity: Chloro-pyridazine | Reactivity: Bromo-pyridazine | Typical Conditions: Chloro-pyridazine | Typical Conditions: Bromo-pyridazine |
| SNAr | Comparable to or slightly higher than bromo-derivatives[3][5] | Generally comparable to chloro-derivatives[3][5] | Elevated temperatures, strong nucleophiles | Often similar to chloro-derivatives, may proceed under slightly milder conditions in some cases[6] |
| Suzuki-Miyaura | Lower[10] | Higher[7][10] | Higher catalyst loading, stronger bases, higher temperatures[13] | Lower catalyst loading, milder bases, lower temperatures[11] |
| Buchwald-Hartwig | Lower[12] | Higher[12] | More specialized ligands (e.g., XPhos), higher temperatures[14] | Broader range of ligands, milder temperatures[12] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general starting point for the SNAr reaction of a halopyridazine with a primary or secondary amine.
Workflow Diagram:
Caption: Experimental workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridazine (1.0 equiv), the amine (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (to dissolve the reactants, typically 0.1-0.5 M concentration).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS). For chloro-pyridazines, a higher temperature and longer reaction time may be necessary compared to bromo-pyridazines.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of a halopyridazine with a boronic acid.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the halopyridazine (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or toluene/ethanol/H₂O).[10][11]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS). Bromo-pyridazines will generally react faster and at lower temperatures than their chloro counterparts.[10]
-
Workup: Cool the reaction to room temperature. If a precipitate has formed, filter the mixture through a pad of Celite, washing with the organic solvent used in the reaction. Separate the layers of the filtrate and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Conclusion: A Strategic Choice for Synthesis
The choice between a chloro- and a bromo-pyridazine is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign.
-
For Nucleophilic Aromatic Substitution , the reactivities are often comparable, and the more readily available and cost-effective chloro-pyridazine may be the preferred starting material.
-
For Palladium-Catalyzed Cross-Coupling reactions, the higher reactivity of bromo-pyridazines generally makes them the superior choice, allowing for milder conditions and broader substrate scope.
By understanding the fundamental principles that govern the reactivity of these essential building blocks, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery of new medicines and materials.
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- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Nucleophilic arom
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
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- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
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- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evalu
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
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Comparative Crystallographic Analysis of 6-Chloro-Pyridazine Derivatives: A Guide for Researchers
Unveiling Molecular Architectures: A Comparative Study of Substituted 6-Chloro-Pyridazines
In the landscape of medicinal chemistry and materials science, pyridazine derivatives stand out for their diverse biological activities and unique molecular properties. The introduction of specific substituents onto the pyridazine ring can dramatically alter its electronic and steric characteristics, influencing how these molecules arrange themselves in the solid state. This, in turn, impacts crucial properties like solubility, stability, and bioavailability. X-ray crystallography is the definitive tool for elucidating these three-dimensional arrangements, providing unparalleled insight into molecular geometry and intermolecular interactions.
This guide presents a comparative X-ray crystallographic analysis of several 6-chloro-pyridazine derivatives, offering a framework for understanding how substituent changes—from a simple chlorine atom to a more complex phenylacetonitrile group—dictate their crystal packing and supramolecular assemblies. While specific data for 6-chloro-3,4-dimethylpyridazine is not yet publicly available in crystallographic databases, we will draw comparisons from closely related, structurally characterized compounds to infer potential structural features and guide future research.
The Experimental Keystone: Single-Crystal X-ray Diffraction Workflow
The foundation of any crystallographic analysis is a well-defined experimental protocol. The process, from crystal selection to structure refinement, is a meticulous journey to translate diffraction patterns into a precise 3D molecular model. The trustworthiness of the final structure is contingent on a self-validating system of data collection and analysis.
Step-by-Step Protocol for Crystallographic Analysis
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a cryoloop or a glass fiber using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (commonly 100 K). This low temperature minimizes thermal vibrations, leading to a more precise structure.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated through a range of angles. The resulting diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.
-
Structure Solution and Refinement: The collected data is processed to integrate the intensities of the diffraction spots. The initial crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is then used to build an initial molecular model. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Visualizing the Crystallographic Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of 6-Chloro-Pyridazine Derivatives
The substitution pattern on the pyridazine ring profoundly influences the resulting crystal structure. Below, we compare the crystallographic data of two distinct 6-chloro-pyridazine derivatives to illustrate this principle.
| Compound Name | 3,6-Dichloropyridazine | 6-Chloro-3-phenylpyridazine-4-carbonitrile |
| Formula | C₄H₂Cl₂N₂ | C₁₁H₆ClN₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 3.844 Å, b = 13.011 Å, c = 11.531 Å, β = 90.73° | a = 12.019 Å, b = 7.608 Å, c = 12.115 Å, β = 113.12° |
| Key Intermolecular Interactions | Cl···Cl interactions, C—H···N hydrogen bonds | π-π stacking, C—H···N hydrogen bonds |
Structural Insights and Discussion
3,6-Dichloropyridazine: The crystal structure of 3,6-dichloropyridazine is characterized by a planar molecule, with the crystal packing dominated by halogen bonding (Cl···Cl interactions) and weak C—H···N hydrogen bonds. This leads to a layered structure.
6-Chloro-3-phenylpyridazine-4-carbonitrile: In contrast, the presence of the bulky phenyl and cyano groups in 6-chloro-3-phenylpyridazine-4-carbonitrile introduces more complex intermolecular interactions. The crystal packing features prominent π-π stacking between the phenyl rings of adjacent molecules, alongside C—H···N hydrogen bonds. These interactions contribute to a more intricate three-dimensional network.
Visualizing Intermolecular Interactions
Caption: A comparison of dominant intermolecular forces in two pyridazine derivatives.
Inferences for this compound
Based on the comparative analysis, we can hypothesize the crystallographic features of the yet-to-be-characterized this compound. The presence of the methyl groups, which are bulkier than hydrogen but less so than a phenyl ring, would likely lead to a non-planar conformation of the molecule. The crystal packing would probably be influenced by a combination of C—H···N hydrogen bonds and potentially weak C—H···Cl interactions. The absence of strong π-stacking interactions, as seen with the phenyl group, would likely result in a less dense crystal packing.
Conclusion
The structural landscape of 6-chloro-pyridazine derivatives is rich and varied, with subtle changes in substitution leading to significant differences in their solid-state architecture. While the definitive crystal structure of this compound remains to be determined, a comparative approach using data from related compounds provides a powerful predictive tool. This guide underscores the importance of X-ray crystallography in rational drug design and materials engineering, offering a roadmap for future investigations into this important class of heterocyclic compounds.
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A Comparative Guide to the Biological Activity Screening of Novel Compounds from 6-Chloro-3,4-dimethylpyridazine
Introduction: The Pyridazine Scaffold as a Privileged Core in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic profiles have established it as a versatile core for developing therapeutics across oncology, infectious diseases, and inflammatory conditions.[1]
This guide provides a comprehensive, in-depth comparison of methodologies for screening novel compounds derived from a readily available starting material: 6-Chloro-3,4-dimethylpyridazine . We will navigate the synthetic rationale for creating a focused library of new chemical entities and present a systematic workflow for their biological evaluation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices to ensure a robust and self-validating screening cascade.
Part 1: Synthesis of Novel 3,4-Dimethylpyridazine Derivatives
The chlorine atom at the 6-position of our starting material is an excellent handle for introducing molecular diversity. It is susceptible to displacement via reactions like nucleophilic aromatic substitution (SNAr) or, more versatilely, through palladium-catalyzed cross-coupling reactions.[2][3] For this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[4] This allows for the synthesis of a library of 6-aryl-3,4-dimethylpyridazines.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 6-aryl-3,4-dimethylpyridazines.
-
Reagent Preparation : In a dry reaction vessel (e.g., a microwave vial), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). The choice of catalyst and ligand is critical and may require optimization.[5]
-
Solvent Addition : Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution : Seal the vessel and heat the reaction mixture. This can be done conventionally at 80-100 °C or more efficiently in a microwave reactor.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure 6-aryl-3,4-dimethylpyridazine derivative.
-
Characterization : Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Synthetic Workflow
Caption: Workflow for synthesis of novel pyridazine derivatives via Suzuki coupling.
Part 2: Comparative Biological Activity Screening
With a library of novel compounds (hypothetically named DP-1 , DP-2 , etc.) in hand, the next phase is a systematic screening to identify and compare their biological activities. We will focus on three key therapeutic areas where pyridazines have shown promise: oncology, infectious diseases, and inflammation.
Anticancer Activity Evaluation
Rationale: Pyridazine derivatives have been extensively explored as anticancer agents.[7][8] One of the key mechanisms involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9] By inhibiting VEGFR-2, these compounds can effectively starve the tumor, impeding its growth and metastasis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell viability.[10][11] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
-
Cell Seeding : Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the novel DP-compounds, a known pyridazine derivative for comparison, and a standard chemotherapeutic drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Simplified VEGFR-2 signaling pathway targeted by pyridazine inhibitors.
Antimicrobial Activity Screening
Rationale: The nitrogen-rich pyridazine core is also a key feature in many antimicrobial agents. These compounds can interfere with essential bacterial processes, making them valuable leads for new antibiotics, which are critically needed to combat rising antimicrobial resistance.
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [12]
-
Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the bacterial inoculum to all wells containing the test compounds.
-
Controls : Include a positive control (bacteria in broth without any compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. [12][13]A standard antibiotic (e.g., Gentamicin) should be run in parallel as a reference.
-
Incubation : Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DP-1 (Hypothetical) | 16 | >64 |
| DP-3 (Hypothetical) | 8 | 32 |
| Gentamicin (Std. Drug) | 0.5 - 2 | 0.25 - 1 |
| Ciprofloxacin (Std. Drug) | 0.25 - 1 | 0.008 - 0.03 |
Note: Data for DP-1 and DP-3 are hypothetical. Standard drug MIC ranges are typical reference values.
Anti-inflammatory Activity Evaluation
Rationale: Chronic inflammation is a driver of many diseases. Pyridazinone derivatives, a related class, are known to possess potent anti-inflammatory properties, often by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. [14]Another key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of the inflammatory response. [7][15]
This assay measures the ability of a compound to inhibit the release of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Cell Culture : Culture a macrophage-like cell line (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Pre-treatment : Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Celecoxib, a selective COX-2 inhibitor) for 1 hour.
-
Stimulation : Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation : Incubate the plates for 24 hours.
-
Supernatant Collection : Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Measurement : Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.
Caption: Workflow for screening anti-inflammatory activity via cytokine inhibition.
| Compound | COX-2 IC₅₀ (µM) [Source] |
| DP-1 (Hypothetical) | 15.2 |
| DP-4 (Hypothetical) | 0.25 |
| Known Pyridazine 6b | 0.18 [14] |
| Celecoxib (Std. Drug) | 0.06 [16] |
Note: Data for DP-1 and DP-4 are hypothetical. Data for known compounds are sourced from literature.
Caption: The canonical NF-κB pathway, a key target for anti-inflammatory drugs.
Conclusion
The journey from a simple starting material like This compound to a potential drug candidate is paved with systematic synthesis and rigorous biological screening. This guide has outlined a logical, efficient, and self-validating workflow to achieve this. By employing versatile synthetic strategies like the Suzuki-Miyaura coupling and implementing a tiered screening cascade—assessing anticancer, antimicrobial, and anti-inflammatory activities—researchers can effectively identify and prioritize novel, high-potential pyridazine derivatives. The comparative approach, benchmarking against both known analogues and gold-standard drugs, is essential for contextualizing results and making informed decisions in the complex process of drug discovery.
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A Senior Application Scientist's Guide to the In-Vitro Testing of Kinase Inhibitors Derived from 6-Chloro-3,4-dimethylpyridazine
Welcome to a comprehensive guide on the in-vitro characterization of novel kinase inhibitors, with a specific focus on promising compounds derived from the 6-Chloro-3,4-dimethylpyridazine scaffold. In modern drug discovery, kinases remain a pivotal target class due to their central role in cellular signaling pathways, the dysregulation of which is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for decision-making. We will explore the causality behind experimental choices, compare alternative methodologies, and present detailed workflows that are inherently self-validating. For our discussion, we will follow the journey of a hypothetical lead compound, "CPD-X," a novel inhibitor based on the this compound core, from initial biochemical screening to robust cellular characterization.
The Kinase Inhibitor Characterization Funnel
The path from a potential hit to a validated lead compound is a multi-step process. Each stage is designed to answer specific questions about the compound's potency, selectivity, mechanism of action, and cellular efficacy. This funnel approach ensures that resources are focused on the most promising candidates.
Caption: The Kinase Inhibitor Characterization Funnel.
Part 1: Primary Screening & Hit Confirmation: The Biochemical Foundation
The first step is to determine if CPD-X can inhibit our primary kinase target in a purified, cell-free system. This is typically achieved through high-throughput screening (HTS) of a compound library, followed by dose-response experiments to confirm the activity of initial "hits" and determine their potency (IC50).
Choosing the Right Biochemical Assay
The selection of an assay format is a critical decision driven by factors such as the nature of the kinase and substrate, throughput requirements, and cost. While traditional radiometric assays using ³²P- or ³³P-labeled ATP are considered a "gold standard" for their sensitivity and universal applicability, safety concerns and waste disposal have led to the widespread adoption of non-radioactive methods.[1][5][6]
| Assay Technology | Principle | Advantages | Disadvantages | Best For |
| Radiometric ([³³P]-ATP) | Measures direct transfer of a radiolabeled phosphate from ATP to a substrate.[7] | Gold standard, highly sensitive, universal for any substrate. | Requires handling of radioactive material, generates hazardous waste, lower throughput. | Orthogonal validation, studies with unusual substrates (e.g., lipids). |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[8][9] | Universal (detects ADP), high sensitivity, HTS-compatible. | Indirect measurement, susceptible to ATPases interference, multi-step process. | Primary screening, kinases with unknown substrates. |
| TR-FRET (e.g., LanthaScreen®) | Time-Resolved Förster Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled substrate.[8][10] | Homogeneous ("mix-and-read"), robust, reduces interference from compound fluorescence. | Requires specific phospho-antibodies and labeled substrates, can be costly. | HTS, lead optimization, targets with validated reagents. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by the inhibitor.[5][8] | Homogeneous, direct binding measurement, good for kinetics. | Requires a suitable fluorescent tracer, lower signal window than TR-FRET. | Fragment screening, MoA studies, real-time kinetics. |
For our initial characterization of CPD-X, we will select the ADP-Glo™ Kinase Assay . Causality: This choice is strategic. As a novel chemical series, we may not have a validated phospho-specific antibody required for a TR-FRET assay. The ADP-Glo™ assay is universal because it measures ADP production, a common product of all kinase reactions, making it an excellent platform for primary screening and for comparing multiple kinases in selectivity panels later on.[9]
Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination of CPD-X using ADP-Glo™
This protocol is designed to be self-validating by including appropriate controls.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CPD-X in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration range that will span the expected IC50. A top concentration of 100 µM is a common starting point.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add 50 nL of each CPD-X dilution.
-
Positive Control (No Inhibition): Add 50 nL of 100% DMSO. This represents 0% inhibition.
-
Negative Control (Max Inhibition): Add 50 nL of a known potent inhibitor (e.g., Staurosporine) at a saturating concentration. This represents 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and its specific substrate in kinase reaction buffer. The ATP concentration should ideally be set at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
Prepare an ATP solution and add 5 µL to all wells to initiate the reaction.
-
Incubate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)).
-
Plot the % Inhibition against the logarithm of the CPD-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Example Data: Biochemical Potency of CPD-X
| Compound | Target Kinase | Biochemical IC50 (nM) |
| CPD-X | Kinase A | 85 |
| Staurosporine (Control) | Kinase A | 5 |
| Alternative Inhibitor 1 | Kinase A | 250 |
This initial result confirms that CPD-X is a potent inhibitor of our target kinase in a purified system.
Part 2: Secondary Screening: Defining Selectivity and Mechanism
A potent inhibitor is only useful if it is also selective. Most kinase inhibitors target the highly conserved ATP-binding site, creating a significant risk of off-target activity, which can lead to toxicity.[9][11] Therefore, the next crucial step is to profile CPD-X against a broad panel of kinases.
Kinase Selectivity Profiling
This is typically performed by specialized vendors who screen the compound against hundreds of kinases at a fixed concentration (e.g., 1 µM). Hits from this primary screen are then followed up with full IC50 determinations.
Causality: Understanding the selectivity profile early is essential for two reasons: 1) It predicts potential safety liabilities. 2) It can reveal unexpected polypharmacology, where inhibiting multiple kinases might be therapeutically beneficial.[12]
Example Data: Selectivity Profile of CPD-X at 1 µM
| Kinase Family | Kinase | % Inhibition at 1 µM | Notes |
| Target Family | Kinase A (Target) | 98% | On-target activity confirmed |
| Kinase B | 85% | Potent off-target, structurally related | |
| Kinase C | 20% | Weak off-target | |
| Unrelated Family 1 | Kinase X | 5% | Clean |
| Unrelated Family 2 | Kinase Y | 75% | Unexpected off-target |
| Unrelated Family 3 | Kinase Z | 2% | Clean |
This data reveals that while CPD-X is potent against its intended target, it also significantly inhibits Kinase B and Kinase Y. This information is critical for the medicinal chemistry team to guide the next round of structural modifications to improve selectivity.[13]
Mechanism of Action (MoA): ATP Competition
To confirm that CPD-X functions by competing with ATP, the kinase activity assay can be repeated at varying concentrations of ATP. If CPD-X is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases.[14]
Protocol: ATP Competition Assay
-
Follow the ADP-Glo™ protocol as described above.
-
Set up multiple assay plates or sections of a plate.
-
On each plate/section, perform a full IC50 curve for CPD-X, but use a different fixed concentration of ATP for each. For example, run curves at 1x Km, 5x Km, and 10x Km of ATP.
-
Analysis: Plot the IC50 values against the ATP concentration. A linear increase in IC50 with increasing ATP concentration is the hallmark of a competitive inhibitor.
Part 3: Cellular Assays: Proving Relevance in a Biological System
Potent biochemical activity does not always translate to cellular efficacy.[15] A compound must be able to cross the cell membrane, engage its target in the presence of millimolar concentrations of intracellular ATP, and elicit a functional downstream response.[12]
Target Engagement in Live Cells
Before measuring a functional outcome, it is crucial to confirm that CPD-X can bind to Kinase A inside a living cell. Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™, are powerful tools for this purpose.[15]
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the BRET donor). A fluorescent tracer that binds to the kinase is added (the BRET acceptor). If the tracer is bound to the kinase, it is in close proximity to the luciferase, and a BRET signal is generated. An inhibitor like CPD-X will compete with the tracer for binding, disrupting BRET and causing a decrease in the signal.
Workflow: Cellular Target Engagement Assay (NanoBRET™)
Caption: Principle of a NanoBRET™ Target Engagement Assay.
Measuring Downstream Signaling
The ultimate proof of an inhibitor's effectiveness is its ability to block the kinase's function in a signaling pathway. This is typically measured by quantifying the phosphorylation of a known downstream substrate of the target kinase.
Protocol: Cell-Based Phospho-Substrate Assay (ELISA-based)
-
Cell Culture: Seed cells that endogenously express the target kinase and its substrate in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CPD-X for a pre-determined time (e.g., 2 hours). Include DMSO as a vehicle control.
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.
-
Cell Lysis: Remove the media and add a lysis buffer to extract cellular proteins.
-
Detection (Sandwich ELISA):
-
Use a microplate pre-coated with a capture antibody for the total substrate protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the plate, then add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.
-
Wash again, then add a chemiluminescent or colorimetric substrate and read the signal on a plate reader.
-
-
Data Analysis: Normalize the phospho-substrate signal to the total amount of substrate (or to a housekeeping protein) and determine the cellular IC50.
Summary Data: Tying It All Together
A successful lead candidate should demonstrate a clear relationship between its biochemical potency, cellular target engagement, and functional cellular activity.
| Parameter | Assay Type | Result for CPD-X | Interpretation |
| Biochemical Potency | ADP-Glo™ (at ATP Km) | IC50 = 85 nM | Potent against purified enzyme. |
| Target Engagement | NanoBRET™ | IC50 = 250 nM | Confirms binding to the target in live cells. |
| Cellular Potency | Phospho-Substrate ELISA | IC50 = 400 nM | Demonstrates functional inhibition of the signaling pathway. |
| Cell Proliferation | Cell Viability Assay | IC50 = 550 nM | Shows impact on a key cancer cell phenotype. |
Causality of the "Potency Shift": It is common and expected for the IC50 to be higher in cellular assays compared to biochemical assays.[12][15] This "shift" is primarily due to the high intracellular concentration of ATP (~1-10 mM), which is much higher than the Km levels used in biochemical assays and effectively competes with the inhibitor. Poor cell permeability or active efflux by cellular pumps can also contribute to this shift.[12]
Decision-Making Framework
The data gathered from this comprehensive in-vitro testing cascade informs critical decisions in a drug discovery project.
Caption: Logic flow for kinase inhibitor advancement.
Conclusion
The in-vitro characterization of kinase inhibitors derived from scaffolds like this compound is a systematic process of evidence-building. By employing a logical funnel of biochemical and cellular assays, we can thoroughly evaluate a compound's potency, selectivity, and mechanism of action. This guide provides a framework for making informed decisions, explaining not just how to perform these experiments, but why they are performed in a specific sequence. A rigorous in-vitro data package is the essential foundation for advancing a promising chemical series into more complex pre-clinical and clinical studies.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
-
Cohen, P., et al. (2002). A new and simplified toning procedure for black-and-white papers. Journal of Biological Chemistry. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in live cells. Cell Chemical Biology. [Link]
-
Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human protein kinome in signal transduction. Nature Chemical Biology. [Link]
-
Huard, K., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
De Cesco, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Scientific Reports. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. revvity.com [revvity.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Ligand Selection for the Suzuki Coupling of 6-Chloro-3,4-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The functionalization of the pyridazine core, a significant pharmacophore, is of particular interest. However, the use of electron-deficient heteroaryl chlorides like 6-Chloro-3,4-dimethylpyridazine presents a significant challenge due to the inherent difficulty in the oxidative addition step of the catalytic cycle. The choice of ligand is paramount to overcoming this hurdle and achieving efficient coupling.
This guide provides a comparative analysis of different ligand classes for the Suzuki coupling of this compound, supported by experimental insights and established principles for similar challenging substrates.
The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride
The primary obstacle in the Suzuki coupling of this compound lies in the sluggish oxidative addition of the palladium catalyst to the C-Cl bond. This is a consequence of the electron-deficient nature of the pyridazine ring, which deactivates the C-Cl bond towards insertion by the Pd(0) catalyst. Furthermore, the nitrogen atoms of the pyridazine can coordinate to the palladium center, potentially leading to catalyst inhibition.
Effective ligand selection is the key to mitigating these challenges. The ideal ligand should be both sterically bulky and highly electron-donating.
-
Steric Bulk: Promotes the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step than its more coordinated counterparts.
-
Electron-Donating Ability: Increases the electron density on the palladium center, which in turn facilitates the insertion of the catalyst into the C-Cl bond.
Ligand Classes for Enhanced Catalytic Performance
Two main classes of ligands have proven to be particularly effective for the Suzuki coupling of challenging heteroaryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
The advent of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen L. Buchwald, has revolutionized the field of cross-coupling.[1] These ligands are characterized by a biphenyl backbone with a phosphine moiety substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl).
Key Examples:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its large steric footprint and strong electron-donating properties, XPhos is highly effective for the coupling of a wide range of activated and unactivated heteroaryl chlorides.[1]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand that exhibits excellent reactivity, often at lower catalyst loadings.[1] The methoxy groups contribute to the ligand's electron-rich character.
Mechanism of Action: These ligands stabilize the monomeric Pd(0) catalyst, which is the active species in the oxidative addition step. Their steric bulk facilitates the reductive elimination step, leading to faster overall catalytic turnover.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes are another class of highly effective ligands for Suzuki-Miyaura couplings. They are strong σ-donors, even more so than many electron-rich phosphines, and form very stable complexes with palladium.
Key Example:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): The bulky diisopropylphenyl groups on the nitrogen atoms provide the necessary steric hindrance to promote the formation of the active monoligated palladium species.
Mechanism of Action: The strong σ-donating ability of NHCs significantly increases the electron density on the palladium center, thereby promoting the challenging oxidative addition of the aryl chloride. The steric bulk of ligands like IPr also plays a crucial role in catalyst efficiency.
Comparative Performance Data
While specific comparative studies on this compound are limited in the public literature, data from closely related and similarly challenging chloropyridazine and chloropyridine systems provide valuable insights into expected ligand performance.
| Catalyst System (Precatalyst + Ligand) | Substrate Analogue | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | K₃PO₄ | Toluene | 90 | 1 | 47 (mono-arylated) | [2] |
| Pd(OAc)₂ / PPh₃ | 4,6-Dichloropyrimidines | Various arylboronic acids | K₃PO₄ | - | - | - | "Reasonable yields" | [3] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [4] |
| PEPPSI-IPr | 2,4-Dichloropyridines | Phenylboronic acid | K₂CO₃ | Benzene | 75 | - | "Good yield" | [3] |
Analysis of the Data:
The data from related systems strongly suggests that for a challenging substrate like this compound, more advanced ligand systems are necessary. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, they often require harsher conditions and result in moderate yields.[4] In contrast, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and NHC ligands like IPr (in the form of a PEPPSI pre-catalyst) are shown to be more effective for related chloro-heterocycles, providing good yields under more controlled conditions.[2][3]
Recommended Experimental Protocol
Based on established methodologies for the Suzuki coupling of challenging chloro-heterocycles, the following protocol provides a robust starting point for the reaction of this compound.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask with a condenser) under an inert atmosphere, combine this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Conclusion
For the successful Suzuki-Miyaura coupling of the challenging substrate this compound, the selection of a sophisticated ligand system is critical. While traditional phosphine ligands may provide a baseline, superior results in terms of yield and reaction efficiency are anticipated with the use of bulky, electron-rich phosphine ligands, such as Buchwald's SPhos and XPhos, or N-heterocyclic carbene ligands like IPr. The provided experimental protocol offers a well-established starting point for optimization. Researchers should consider screening a small selection of these advanced ligands to determine the optimal conditions for their specific arylboronic acid coupling partner.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
- Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Organic Chemistry Portal. Suzuki Coupling.
- Organometallics - Pd Fe
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (2025).
Sources
A Comparative Guide to the Synthesis of 6-Phenyl-3,4-dimethylpyridazine: A Key Intermediate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth, objective comparison of two distinct synthetic routes to 6-phenyl-3,4-dimethylpyridazine, a valuable heterocyclic scaffold. The validation of a synthetic pathway is not merely about achieving the target molecule but understanding the nuances of the methodology, its scalability, and its comparison to viable alternatives. Here, we dissect the popular palladium-catalyzed Suzuki-Miyaura cross-coupling reaction starting from 6-Chloro-3,4-dimethylpyridazine and contrast it with a classical approach involving the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine.
The Significance of 6-Aryl-Pyridazines
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anti-hypertensive, anti-inflammatory, and anti-cancer properties. The 6-aryl-pyridazine moiety, in particular, serves as a crucial building block in the development of novel therapeutic agents. The phenyl group at the 6-position can be further functionalized, allowing for the exploration of a wide chemical space in the quest for new drug candidates.
Route 1: Suzuki-Miyaura Cross-Coupling of this compound
This modern approach leverages the power of palladium catalysis to forge a new carbon-carbon bond, attaching the phenyl group to the pyridazine core. The Suzuki-Miyaura coupling is a cornerstone of contemporary organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.
Causality Behind Experimental Choices
The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloro-pyridazine, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.
Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-phenyl-3,4-dimethylpyridazine.
Workflow Visualization
A Comparative Guide to Purity Assessment of Synthesized Pypyridazine Libraries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridazine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules.[1] The synthesis of diverse pyridazine libraries is a critical step in identifying novel therapeutic agents. However, the ultimate utility of these libraries in high-throughput screening and subsequent hit-to-lead campaigns is fundamentally dependent on the purity of the constituent compounds. The presence of uncharacterized impurities can lead to false positives, inaccurate structure-activity relationships (SAR), and a significant waste of resources.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized pyridazine libraries. As a senior application scientist, my aim is to move beyond a simple listing of methods and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate quality control strategies for your research. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and data interpretation insights.
The Imperative of Orthogonal Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Different methods rely on distinct physicochemical principles for separation and detection. Therefore, an orthogonal approach, employing multiple, mechanistically different techniques, is crucial for robust quality control.[1][2] For instance, a compound that appears pure by HPLC-UV may contain impurities that lack a UV chromophore. An orthogonal method, such as qNMR or GC-MS, can often detect these hidden impurities.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of analytical methodology for purity assessment should be guided by the specific properties of the pyridazine library and the intended application of the compounds. A screening library might have less stringent purity requirements than a set of compounds intended for late-stage lead optimization.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity | Nuclear spin properties in a magnetic field | Chromatographic separation based on boiling point and polarity, with mass-based detection |
| Primary Use | Routine purity assessment, quantification of known impurities | Absolute purity determination, structural confirmation, quantification of impurities without specific standards | Analysis of volatile and thermally stable compounds and impurities |
| Typical Purity Range | 95-99.9% | 90-99.9% | 95-99.9% |
| Limit of Detection (LOD) | ~0.01-0.1% | ~0.1-0.5% | ~0.001-0.01% |
| Limit of Quantification (LOQ) | ~0.03-0.3% | ~0.3-1.5% | ~0.005-0.05% |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Strengths | High throughput, excellent resolution, well-established | Primary analytical method, no need for identical reference standards for impurities, provides structural information | High sensitivity, excellent for volatile impurities, provides structural information from mass spectra |
| Limitations | Requires impurities to have a chromophore, response factors can vary | Lower throughput, requires more sample, may not detect highly polar or non-protonated impurities | Not suitable for non-volatile or thermally labile compounds |
This table presents typical performance characteristics and may vary depending on the specific instrumentation, method, and analyte.
Understanding Potential Impurities in Pyridazine Synthesis
The selection of an appropriate analytical method is intrinsically linked to the potential impurities that may arise from the chosen synthetic route. Two common strategies for pyridazine synthesis are the Paal-Knorr reaction and the inverse-electron-demand Diels-Alder reaction of tetrazines.
1. Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[3][4]
-
Potential Impurities:
-
Unreacted 1,4-dicarbonyl starting material.
-
Hydrazine starting material (and its salts).
-
Partially cyclized intermediates.
-
Side products from aldol or other competing reactions of the dicarbonyl compound.
-
Over-alkylation or other side reactions if substituted hydrazines are used.
-
2. Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This modern approach utilizes the reaction of an electron-deficient tetrazine with an electron-rich dienophile, followed by a retro-Diels-Alder reaction to extrude nitrogen gas.[5][6][7][8]
-
Potential Impurities:
-
Unreacted tetrazine and dienophile starting materials.
-
The dihydropyridazine intermediate (if the retro-Diels-Alder reaction is incomplete).
-
Byproducts from side reactions of the tetrazine or dienophile.
-
Regioisomers, depending on the substitution pattern of the reactants.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques. These should be considered as starting points and may require optimization for specific pyridazine libraries.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the routine purity assessment of a diverse pyridazine library.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Sample vials with septa
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of each pyridazine derivative at approximately 1 mg/mL in methanol or another suitable solvent.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 210 nm, 254 nm, and a third wavelength appropriate for the pyridazine chromophore.
-
Gradient:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 20.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the use of ¹H qNMR for the absolute purity determination of a pyridazine derivative using an internal standard. This method is a primary ratio method and provides a direct measurement of purity.[9][10]
Instrumentation:
-
High-resolution NMR spectrometer (≥400 MHz).
Materials:
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity certificate.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
-
High-precision analytical balance (±0.01 mg).
-
High-quality 5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the pyridazine sample into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential with a small line broadening) and Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
Structural Elucidation of Unknown Impurities using 2D NMR
When unknown impurities are detected, 2D NMR spectroscopy is an invaluable tool for their structural elucidation.[11][12][13][14] A combination of experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to piece together the structure of an impurity, even at low levels in the presence of the main component.[13][15][16]
-
COSY: Identifies proton-proton couplings, revealing neighboring protons in a spin system.
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, allowing for the connection of different spin systems and the identification of quaternary carbons.
Adherence to Regulatory Standards
For drug discovery programs, it is prudent to be aware of the guidelines set forth by the International Council for Harmonisation (ICH).
-
ICH Q2(R1) "Validation of Analytical Procedures": This guideline provides a framework for validating analytical methods, ensuring they are suitable for their intended purpose.[17][18][19][20] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[21]
-
ICH Q3A(R2) "Impurities in New Drug Substances": This guideline establishes thresholds for the reporting, identification, and qualification of impurities.[2][9][10][22][23] For new drug substances, impurities present at a level of ≥0.10% should generally be identified.
Conclusion and Recommendations
The purity assessment of synthesized pyridazine libraries is a critical, non-negotiable step in ensuring the integrity of drug discovery data. A multi-faceted, orthogonal approach is paramount for a comprehensive understanding of a library's quality.
-
For high-throughput screening libraries: A rapid HPLC-UV or UPLC-MS method is often sufficient for initial purity assessment, with a typical purity cutoff of >90%.
-
For hit-to-lead and lead optimization campaigns: A more rigorous, orthogonal approach is necessary. We recommend initial purity assessment by HPLC-UV, followed by qNMR for absolute purity determination of key compounds.
-
For any unknown impurities detected above the ICH identification threshold (≥0.10%): Structural elucidation using 2D NMR techniques is strongly advised.
By implementing a robust and well-validated purity assessment strategy, researchers can have high confidence in their screening data, leading to more reliable SAR and a greater probability of success in their drug discovery endeavors.
References
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ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
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Real-time monitoring of chemical reactions by ¹H NMR spectroscopy in... ResearchGate. [Link]
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Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. (2013). PubMed. [Link]
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Purity by Absolute qNMR Instructions. [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
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1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. [Link]
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Application of Fast 2D NMR Methods in the Pharmaceutical Industry. (2023). Royal Society of Chemistry. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
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Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. (2008). Journal of the American Chemical Society. [Link]
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1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines. (2018). ACS Publications. [Link]
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Synthesis of tetrazine-tetracyanobutadienes and their transformation into pyridazines via inverse-electron demand Diels–Alder cycloaddition (IEDDA). (2022). Organic & Biomolecular Chemistry. [Link]
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Synthesis of Tetrazine-Tetracyanobutadienes and Their Transformation to Pyridazines via Inverse-electron Demand Diels-Alder Cycloaddition (IEDDA). ResearchGate. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (2020). PMC. [Link]
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Purity comparison by NMR and HPLC. ResearchGate. [Link]
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QNMR – a modern alternative to HPLC. Almac. [Link]
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cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
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Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Semantic Scholar. [Link]
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Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. ResearchGate. [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. [Link]
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Accuracy and Precision calculated at LOQ values. ResearchGate. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]
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Analysis of Pyridine. LabRulez LCMS. [Link]
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Pyridazine. Wikipedia. [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018). Juniper Publishers. [Link]
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Benchmarking the Efficiency of Cross-Coupling Methods for 6-Chloro-3,4-dimethylpyridazine: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyridazine moiety, in particular, is a significant pharmacophore found in numerous bioactive compounds.[1] This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling methods for the derivatization of 6-Chloro-3,4-dimethylpyridazine, a versatile building block. By examining the mechanistic nuances and providing field-proven insights, this document aims to empower scientists to make informed decisions for their synthetic strategies.
The electron-deficient nature of the pyridazine ring system presents unique challenges and opportunities in cross-coupling reactions. The nitrogen atoms can influence the electronic properties of the C-Cl bond and potentially coordinate with the palladium catalyst, affecting its activity.[2] Therefore, the choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.
Comparative Analysis of Key Cross-Coupling Methodologies
This section will delve into a head-to-head comparison of several prominent cross-coupling reactions, evaluating their suitability for the functionalization of this compound. While direct comparative data for this specific substrate is not always available in a single study, the analysis is supported by extensive literature on structurally similar chloropyridazines and related N-heterocycles.
Table 1: At-a-Glance Comparison of Cross-Coupling Methods for this compound
| Coupling Method | Coupling Partner | Typical Catalyst System | Key Advantages | Potential Challenges | Estimated Yield Range (%) * |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | Commercially available and diverse coupling partners; high functional group tolerance; mild reaction conditions.[3] | Potential for catalyst inhibition by nitrogen lone pairs; requires careful base selection. | 75-95 |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Pd₂(dba)₃ with biarylphosphine ligands (e.g., XPhos, SPhos) | Direct C-N bond formation; wide range of amine coupling partners; high functional group tolerance.[4][5] | Requires strong bases which may not be compatible with all functional groups; ligand selection is crucial. | 80-98 |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Forms C(sp²)-C(sp) bonds, crucial for many bioactive molecules; mild reaction conditions.[6][7] | Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling); sensitive to oxygen.[8] | 70-90 |
| Stille | Organostannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerant to a wide variety of functional groups; insensitive to moisture and air.[9][10] | Toxicity of organotin reagents and byproducts is a major drawback; purification can be challenging.[11][12] | 70-90 |
| Negishi | Organozinc reagents | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High reactivity of organozinc reagents allows for coupling of less reactive chlorides; good functional group tolerance.[13][14] | Organozinc reagents are moisture and air-sensitive, requiring inert reaction conditions.[15][16] | 75-95 |
| Kumada | Grignard reagents | Ni(dppp)Cl₂, Pd(dppf)Cl₂ | Utilizes readily available and inexpensive Grignard reagents.[17][18] | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.[19][20] | 60-85 |
| Heck | Alkenes | Pd(OAc)₂, PdCl₂ | Forms C-C bonds with alkenes, useful for synthesizing substituted styrenes and related structures.[21] | Regioselectivity can be an issue; often requires higher temperatures.[22] | 50-80 |
*Estimated yields are based on literature for analogous chloro-substituted pyridazines and other N-heterocycles and serve as a predictive framework.[23][24]
Mechanistic Considerations and Experimental Design
The success of a cross-coupling reaction is deeply rooted in its catalytic cycle. Understanding these mechanisms allows for rational optimization of reaction conditions.
The Generic Palladium-Catalyzed Cross-Coupling Cycle
A unifying theme across most of these reactions is the Pd(0)/Pd(II) catalytic cycle.[25]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expert Insights:
-
Oxidative Addition: This is often the rate-limiting step. For an electron-deficient substrate like this compound, the C-Cl bond is activated, facilitating this step. The choice of a bulky, electron-rich phosphine ligand on the palladium center can further enhance the rate of oxidative addition.[2]
-
Transmetalation: The efficiency of this step depends on the organometallic reagent (R'-M). The reactivity order is generally Grignard > organozinc > organotin > organoboron. The base in Suzuki couplings plays a crucial role in activating the boronic acid for transmetalation.[3]
-
Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. This step is typically fast.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with a generic arylboronic acid.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3,4-dimethylpyridazine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final and critical phase—disposal—demands the same level of precision and safety as any experimental protocol. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-3,4-dimethylpyridazine, a halogenated heterocyclic compound. By adhering to these protocols, laboratory professionals can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment.
The causality behind these rigorous disposal protocols is rooted in the chemical nature of halogenated organic compounds. The presence of chlorine in the pyridazine ring system means that improper disposal can lead to the formation of persistent and toxic environmental pollutants. Furthermore, as with many specialized organic molecules, the toxicological properties may not be fully characterized, necessitating a cautious and systematic approach to its handling and disposal.
Immediate Safety and Hazard Assessment
Table 1: Hazard Profile based on 6-Chloro-3,4-dimethylpyridin-2-amine [1]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Disclaimer: This hazard information is based on the structurally similar compound 6-Chloro-3,4-dimethylpyridin-2-amine. It should be used as a precautionary guide. Always handle this compound with the assumption that it possesses similar or greater hazards.
Core Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. The following PPE is mandatory when handling this compound in any form (pure compound, solutions, or contaminated materials).
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[2].
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation[4].
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. As a halogenated organic compound, it requires segregation and specific disposal pathways[5][6]. Under no circumstances should this chemical be disposed of down the drain or in general laboratory trash[7].
Step 1: Waste Segregation - The Foundation of Safe Disposal
The cornerstone of a compliant and safe waste management system is meticulous segregation. This not only prevents dangerous chemical reactions but also facilitates proper disposal and can reduce disposal costs[6].
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[5]. This container should be used exclusively for this compound and other chlorinated or halogenated organic compounds.
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process. The entire mixture must then be treated as the more hazardous (and typically more expensive to dispose of) halogenated waste[6]. Furthermore, inadvertent mixing with incompatible chemicals, such as strong acids or bases, can trigger hazardous reactions[8][9][10].
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for preventing leaks and ensuring the safety of all personnel who may handle it.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition, free from cracks or damage.
-
Labeling: As soon as the first quantity of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"[6].
-
The full chemical name: "Waste this compound".
-
The approximate concentration if in solution.
-
The relevant hazard pictograms (e.g., harmful/irritant).
-
-
Causality: Proper labeling is a regulatory requirement and a critical communication tool that informs laboratory personnel and waste handlers of the container's contents and associated hazards, ensuring it is handled and stored correctly.
Step 3: Accumulation and Storage
-
Action: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin or tray to capture any potential leaks. Keep the container closed at all times, except when adding waste[11].
-
Storage Environment: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight. It is imperative to store it away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[3].
-
Causality: Secondary containment minimizes the impact of a primary container failure. Storing the waste in a controlled environment and away from incompatible chemicals prevents degradation of the container and reduces the risk of fire or dangerous reactions.
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company[11].
-
Final Disposal Method: The standard and most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste[5][7]. This process ensures the complete destruction of the compound.
-
Causality: High-temperature incineration is the preferred method because it breaks down the halogenated organic molecules into simpler, less harmful components. Landfilling is not a recommended option as it can lead to the leaching of the chemical into the soil and groundwater.
Disposal of Contaminated Materials:
Any materials that come into direct contact with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste.
-
Action: Collect these solid materials in a separate, clearly labeled, and sealed plastic bag or container designated for "Solid Halogenated Organic Waste."
-
Disposal: This container should be disposed of through the same hazardous waste stream as the chemical itself.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By internalizing and consistently applying these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and responsible from the benchtop to the final disposal.
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
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Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
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Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved from [Link]
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Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Table of Incompatible Chemicals. (n.d.). George Washington University Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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6-chloro-4,5-dimethylpyridazin-3-amine. (2025, August 27). Chemsrc. Retrieved from [Link]
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TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). Louisiana State University. Retrieved from [Link]
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Incompatible Chemicals. (n.d.). University of Florida Risk Management and Safety. Retrieved from [Link]
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Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety. Retrieved from [Link]
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Mastering the Protocol: A Guide to Safely Handling 6-Chloro-3,4-dimethylpyridazine
For the modern researcher, mastery over one's materials is the cornerstone of innovation and safety. 6-Chloro-3,4-dimethylpyridazine is a vital reagent in the synthesis of diverse functionalized pyridazines, which are precursors to important pharmacological agents like GABA-A antagonist analogues[1]. However, its utility is matched by its hazardous properties, demanding a rigorous and informed approach to handling. This guide moves beyond a simple checklist to provide a comprehensive operational protocol grounded in the chemical's specific reactivity and toxicological profile, ensuring both the integrity of your research and the safety of your team.
Immediate Safety Briefing: Understanding the Primary Hazards
Before any container is opened, every individual in the laboratory must understand the primary risks associated with this compound. According to its Globally Harmonized System (GHS) classification, this compound is not only a flammable liquid and vapor but is also harmful if swallowed, and causes significant skin and serious eye irritation.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Warning | H226: Flammable liquid and vapour |
| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Serious eye irritation | Category 2 | Warning | H319: Causes serious eye irritation[2] |
The causality is clear: the chlorinated heterocyclic structure contributes to its irritant properties, while the organic solvent nature presents flammability risks. Therefore, the non-negotiable foundation of safe handling is the combined use of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
The Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
Passive measures are insufficient. An active defense strategy, beginning with engineering controls, is paramount.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, from aliquoting to reaction quenching, must occur inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling vapors, which may cause respiratory irritation[3]. The hood's constant airflow prevents the accumulation of flammable vapors, which could form explosive mixtures with air, especially at elevated temperatures.
Personal Protective Equipment (PPE) Ensemble The following PPE is mandatory. The logic behind each selection is to create a complete barrier against the identified chemical threats.
-
Eye and Face Protection : Standard safety glasses are inadequate. Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes that can cause serious eye irritation[2][4]. For larger-scale operations (>5 g) or tasks with a higher splash risk, a full face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves are the primary line of defense against skin irritation.
-
Material : Nitrile rubber gloves are recommended.
-
Protocol : Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination[5]. For extended procedures, consider double-gloving. After handling, dispose of contaminated gloves in a designated hazardous waste container and thoroughly wash your hands[5].
-
-
Body Protection : A flame-resistant lab coat must be worn and fully fastened. For operations involving significant quantities, a chemically resistant apron provides an additional layer of protection.
-
Respiratory Protection : Under normal conditions within a functioning fume hood, respiratory protection is not required. However, it is necessary if vapors or aerosols are generated, such as during a spill cleanup outside of containment. In such events, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Operational Plan: A Step-by-Step Protocol
Trust in a protocol is built on its clarity and completeness. Follow these steps methodically.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and the airflow monitor indicates normal operation.
-
Assemble PPE : Don the complete PPE ensemble as described above.
-
Prepare Workspace : Ensure the work area within the fume hood is clean and uncluttered. Place absorbent pads on the work surface to contain minor drips.
-
Locate Emergency Equipment : Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher[4].
-
Prepare for Waste : Have a clearly labeled, sealed hazardous waste container ready for contaminated consumables (e.g., gloves, wipes, pipette tips).
Step 2: Handling and Aliquoting
-
Container Handling : Before opening, allow the container to reach ambient temperature to prevent pressure changes. Keep the container tightly closed when not in use and store it in a cool, well-ventilated place away from heat and ignition sources[5].
-
Dispensing : Use a pipette or a clean, dry spatula for transfers. Avoid "dusting" if handling a solid form. If dispensing a liquid, pour slowly and carefully to minimize splashing.
-
Reaction Setup : If adding to a reaction, do so slowly and in a controlled manner. Be aware that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases[4].
Step 3: Post-Handling Decontamination and Cleanup
-
Wipe Down : Decontaminate the work surface with an appropriate solvent and wipe it clean. Dispose of the wipes in the designated hazardous waste container.
-
Equipment Cleaning : Clean any non-disposable equipment used.
-
PPE Removal : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene : Immediately wash hands and forearms thoroughly with soap and water[2][6].
Emergency and Disposal Plans
Emergency Procedures: Spills and Exposures
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. If skin irritation occurs, seek medical advice[2].
-
In Case of Eye Contact : Rinse cautiously and thoroughly with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Call an ophthalmologist for evaluation.
-
If Swallowed : Rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician. Do not induce vomiting.
-
Minor Spill (inside fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, labeled container for disposal[3][7]. Clean the affected area thoroughly.
-
Major Spill : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan All waste, including contaminated consumables and residual chemical, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Containment : Store waste in original or appropriate, clearly labeled, and sealed containers.
-
Disposal : Dispose of the contents and container through an approved waste disposal plant, following all local, state, and federal regulations[6].
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe environment that fosters scientific advancement.
References
-
A Novel and Convenient Protocol for Synthesis of Pyridazines. (2007). PubMed, National Library of Medicine. [Link]
-
SAFETY DATA SHEET for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024). Fisher Scientific. [Link]
Sources
- 1. A novel and convenient protocol for synthesis of pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
